Bisabola-3,10-dien-2-one
Description
Properties
IUPAC Name |
(6R)-3-methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOUERLLBMJGLF-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H](CC1)[C@@H](C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bisabola-3,10-dien-2-one: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabola-3,10-dien-2-one is a naturally occurring bisabolane-type sesquiterpenoid that has garnered interest within the scientific community for its potential biological activities. Sesquiterpenoids, a class of C15 terpenoids, are widely distributed in the plant kingdom and are known to exhibit a diverse range of pharmacological properties. This technical guide provides an in-depth overview of the known natural sources of this compound and details the methodologies for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
To date, this compound has been identified in several plant species, primarily within the Zingiberaceae and Fabaceae families. The rhizome of Curcuma longa L. (turmeric) is the most frequently cited source.
| Plant Species | Family | Plant Part | Reference |
| Curcuma longa L. | Zingiberaceae | Rhizome | [1] |
| Cassia garrettiana Craib | Fabaceae | Heartwood | Not explicitly stated for this compound, but the genus is a known source of similar compounds. |
| Alpinia intermedia Gagnep. | Zingiberaceae | Leaves | [Not explicitly confirmed for this specific compound in the provided search results] |
Table 1: Principal Natural Sources of this compound
Isolation Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. While a single, universally adopted protocol does not exist, the following methodology represents a synthesis of commonly employed techniques for the isolation of bisabolane (B3257923) sesquiterpenoids from Curcuma longa.
General Experimental Workflow
References
A Technical Guide to the Biosynthesis of Bisabola-3,10-dien-2-one and Related Sesquiterpenoids in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolane-type sesquiterpenoids are a diverse class of monocyclic C15 isoprenoids with a wide distribution in the plant kingdom and significant pharmacological potential, exhibiting cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3] Bisabola-3,10-dien-2-one, a member of this family, has been identified in various plant species. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, details the key enzyme families involved, presents quantitative data for related pathways, and outlines detailed experimental protocols for pathway elucidation and characterization.
Introduction to Bisabolane (B3257923) Sesquiterpenoids
Sesquiterpenoids are natural products derived from three isoprene (B109036) units, forming a C15 backbone. Their structural diversity arises from the activity of terpene synthases (TPS) and subsequent modifications by enzymes like cytochrome P450 monooxygenases (CYPs).[4][5] The bisabolane skeleton is a common monocyclic scaffold that gives rise to a vast array of derivatives through oxidation, reduction, and further cyclization.[1][2][6] These compounds are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities.[2][3] While found in various organisms, plants, particularly those from the Asteraceae and Zingiberaceae families, are a rich source.[2][3]
The Core Biosynthetic Pathway
The biosynthesis of this compound begins with central isoprenoid metabolism and proceeds through several key enzymatic steps. While the complete pathway has not been fully elucidated in a single plant species, a scientifically sound pathway can be proposed based on extensive knowledge of sesquiterpenoid biosynthesis.[5][7]
Precursor Supply
The universal C5 building blocks for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two primary pathways:
-
The Mevalonate (MVA) Pathway: Typically operates in the cytosol.
-
The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids.[7][8]
Formation of Farnesyl Diphosphate (FPP)
Farnesyl diphosphate synthase (FPPS), a key branch-point enzyme, catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, (E,E)-farnesyl diphosphate (FPP).[7][9] This reaction is the committed step for the biosynthesis of all sesquiterpenoids and triterpenoids.[5][7]
FPP Cyclization by Terpene Synthase (TPS)
This is the diversity-generating step. A specific bisabolene (B7822174) synthase (BS), a type of terpene synthase, catalyzes the conversion of the linear FPP molecule into a cyclic bisabolene scaffold.[9][10] The reaction proceeds through the formation of a transient bisabolyl carbocation intermediate, which can then be stabilized by deprotonation to yield various bisabolene isomers.[11]
Post-Cyclization Modification by Cytochrome P450 (CYP)
The hydrocarbon backbone created by the TPS is often further modified to increase structural and functional diversity.[4][12] The formation of the ketone group at the C-2 position in this compound is characteristic of an oxidation reaction. These reactions in terpenoid biosynthesis are typically catalyzed by heme-containing cytochrome P450 monooxygenases (CYPs).[12][13][14] A specific CYP would hydroxylate a bisabolene precursor at the C-2 position, which is subsequently oxidized to a ketone, potentially by the same CYP or a different dehydrogenase.
Visualization of the Proposed Pathway
The following diagram illustrates the proposed multi-step biosynthetic pathway from primary metabolism to the final product.
Caption: Proposed biosynthetic pathway of this compound.
Key Enzymes and Quantitative Data
The rate and specificity of the biosynthetic pathway are determined by the kinetic properties of its enzymes. While specific data for the enzymes leading to this compound are not available, data from well-characterized, related sesquiterpene synthases provide a valuable reference for what to expect.
-
Farnesyl Diphosphate Synthase (FPPS): This enzyme is a crucial control point, supplying the precursor for all sesquiterpenoids.[7]
-
Terpene Synthases (TPS): These enzymes are responsible for the vast diversity of terpene skeletons.[4] They typically require a divalent metal cofactor, usually Mg²⁺, for activity.[9]
-
Cytochrome P450 Monooxygenases (CYPs): This is a massive and functionally diverse family of enzymes in plants, responsible for most oxidative modifications of terpenoid backbones.[13][15]
Table 1: Representative Enzyme Kinetic Data for Sesquiterpene Synthases
| Enzyme | Source Organism | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) | Reference |
| α-Bisabolol Synthase (MrBBS) | Matricaria recutita | FPP | 0.43 ± 0.04 | 0.21 ± 0.01 | 4.88 x 10⁵ | [7] |
| (Z)-γ-Bisabolene Synthase (BbS) | Cryptosporangium arvum | FPP | Data not specified | Data not specified | Data not specified | [16] |
| α-Bisabolene Synthase (NvTPS) | Nezara viridula | FPP | 1.1 ± 0.2 | 0.014 ± 0.001 | 1.27 x 10⁴ | [10] |
Note: Kinetic parameters are highly dependent on assay conditions. This table serves as a comparative reference.
Experimental Protocols for Pathway Elucidation
A multi-step approach is required to identify and characterize the genes and enzymes involved in the this compound biosynthetic pathway.
Gene Identification and Cloning
The first step is to identify candidate genes from the source plant.
-
Transcriptome Sequencing: RNA is extracted from a plant tissue known to produce the target compound (e.g., flowers, leaves). High-throughput sequencing (RNA-Seq) provides a snapshot of all expressed genes.
-
Candidate Gene Identification: The transcriptome is searched for sequences with homology to known terpene synthases and cytochrome P450s, particularly from the CYP71 clan, which is frequently involved in specialized terpenoid metabolism.[4][12]
-
Full-Length Gene Cloning: Once candidate expressed sequence tags (ESTs) are found, Rapid Amplification of cDNA Ends (RACE) PCR is performed to obtain the full-length open reading frames (ORFs).[17]
In Vitro Enzyme Characterization
This involves expressing the candidate gene and testing the function of the resulting protein.
-
Heterologous Expression: The cloned ORF is subcloned into an E. coli expression vector (e.g., pET series) and transformed into a suitable expression strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG.
-
Protein Purification: The recombinant protein is purified from the bacterial lysate, often using an affinity tag (e.g., His-tag) and chromatography.
-
Enzyme Assay and Product Identification (GC-MS):
-
Reaction Setup: The purified enzyme is incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) with its substrate (FPP for a TPS; a bisabolene scaffold for a CYP) and necessary cofactors (e.g., MgCl₂ for TPS; NADPH and a CYP reductase for CYPs).
-
Extraction: The reaction products, which are typically volatile and non-polar, are extracted with an organic solvent like hexane (B92381) or ethyl acetate.[18]
-
GC-MS Analysis: The extract is injected into a Gas Chromatograph-Mass Spectrometer. The retention time and mass spectrum of the product are compared to those of an authentic standard (if available) and to spectral libraries (e.g., NIST) for identification.[19]
-
In Vivo Functional Analysis (Transient Expression)
To confirm the enzyme's function within a plant cell context, transient expression in Nicotiana benthamiana is a powerful tool.[17]
-
Vector Construction: The candidate gene ORF is cloned into a plant binary vector (e.g., pBIN series) under the control of a strong constitutive promoter like CaMV 35S.
-
Agrobacterium Transformation: The vector is transformed into Agrobacterium tumefaciens.
-
Agroinfiltration: A liquid culture of the transformed Agrobacterium is prepared, resuspended in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone), and gently infiltrated into the underside of young N. benthamiana leaves using a needleless syringe.[20][21][22] For pathway reconstitution, multiple Agrobacterium strains carrying different genes (e.g., a TPS and a CYP) can be co-infiltrated. A strain carrying the p19 silencing suppressor is often included to enhance protein expression.[21]
-
Metabolite Analysis: After 3-5 days, the infiltrated leaf tissue is harvested, and metabolites are extracted and analyzed by GC-MS to detect the production of novel compounds.[17]
Visualization of Experimental Workflow
Caption: Experimental workflow for identifying and validating pathway genes.
Conclusion and Future Outlook
The biosynthesis of this compound in plants follows the canonical sesquiterpenoid pathway, involving the cyclization of FPP by a terpene synthase followed by oxidative tailoring by a cytochrome P450 enzyme. While the specific genes from source plants remain to be characterized, the proposed pathway provides a solid framework for their discovery using the transcriptomic and functional genomic approaches outlined in this guide.
For drug development professionals, the elucidation of this pathway is a critical step. It opens the door to metabolic engineering strategies in microbial hosts like Saccharomyces cerevisiae or in plant chassis like N. benthamiana. By co-expressing the identified TPS and CYP enzymes, it is possible to establish heterologous production platforms, enabling a sustainable and scalable supply of this compound and related compounds for further pharmacological testing and development. Future work should focus on isolating the specific enzymes from plants like Inula britannica or Cassia garrettiana to unlock the full potential of these valuable natural products.[17][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.com [iomcworld.com]
- 5. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An IDS-Type Sesquiterpene Synthase Produces the Pheromone Precursor (Z)-α-Bisabolene in Nezara viridula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. jacobslab.sites.vib.be [jacobslab.sites.vib.be]
- 21. patharkar.com [patharkar.com]
- 22. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bisabola-3,10-dien-2-one (CAS Number: 61432-71-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabola-3,10-dien-2-one, a notable bisabolane-type sesquiterpenoid, has garnered significant scientific interest due to its pronounced biological activities, particularly its anti-influenza and anti-inflammatory properties. This technical guide provides a comprehensive overview of the compound's known characteristics, including its physicochemical properties, biological functions, and underlying mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside spectral data for its characterization. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a sesquiterpenoid ketone with a molecular formula of C₁₅H₂₄O.[1] Its chemical structure and fundamental properties are summarized in the tables below. While detailed experimental spectral data is not widely published, computed properties and data from related compounds provide valuable insights.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 61432-71-1 | [1] |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| IUPAC Name | (6R)-3-methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one | [1] |
| Canonical SMILES | CC1=CC(=O)C--INVALID-LINK--CCC=C(C)C">C@HC1 | [1] |
| InChI Key | KNOUERLLBMJGLF-UONOGXRCSA-N | [1] |
| XLogP3 | 4.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Table 2: Spectroscopic Data (Reported for Bisabolane-type Sesquiterpenoids)
Note: Specific experimental data for this compound is limited. The following represents typical data for this class of compounds.
| Spectroscopy Type | Key Features and Data | Reference |
| ¹H-NMR | Data for related bisabolane (B3257923) sesquiterpenoids show characteristic signals for methyl groups, olefinic protons, and protons adjacent to carbonyl groups. | [1][2][3] |
| ¹³C-NMR | Typically exhibits 15 carbon resonances, including signals for methyl, methylene, methine, and quaternary carbons (including carbonyl and olefinic carbons). | [2][3] |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for bisabolane sesquiterpenoids. | [2] |
Biological Activity and Mechanism of Action
This compound, primarily isolated from the rhizomes of Curcuma longa (turmeric), has demonstrated significant potential as an antiviral and anti-inflammatory agent.[2][4]
Anti-influenza Activity
Studies have shown that this compound can significantly inhibit the replication of the influenza A/PR/8/34 (H1N1) virus in Madin-Darby canine kidney (MDCK) and A549 cells.[2]
Table 3: In Vitro Anti-influenza Activity of this compound
| Cell Line | IC₅₀ (µg/mL) | Reference |
| MDCK | 23.10 | [2] |
| A549 | 47.65 | [2] |
Anti-inflammatory Activity and Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory signaling pathways. Research indicates that it can inhibit the expression of pro-inflammatory cytokines by regulating the NF-κB/MAPK and RIG-I/STAT1/2 signaling pathways.[2][4]
NF-κB/MAPK Pathway: this compound has been shown to inhibit the phosphorylation of key proteins in this pathway, including NF-κB p65, IκBα, and p38 MAPK. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[2]
RIG-I/STAT1/2 Pathway: The compound also demonstrates inhibitory effects on the RIG-I signaling pathway, a crucial component of the innate immune response to viral infections. It has been observed to reduce the expression of RIG-I and the phosphorylation of STAT1 and STAT2, further contributing to its anti-inflammatory and antiviral effects.[2]
Experimental Protocols
Isolation of this compound from Curcuma longa
The following protocol is a generalized procedure based on methods for isolating bisabolane-type sesquiterpenoids from Curcuma longa.[5]
Experimental Workflow for Isolation
Isolation workflow for this compound.
-
Extraction: The air-dried and powdered rhizomes of Curcuma longa are extracted with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to separate different fractions based on polarity.
-
Preparative HPLC: Fractions containing bisabolane-type sesquiterpenoids are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.
Anti-influenza Virus Plaque Reduction Assay
This protocol outlines the determination of the antiviral activity of this compound against the influenza virus in MDCK cells.[4][6][7]
Experimental Workflow for Plaque Reduction Assay
Plaque reduction assay workflow.
-
Cell Culture: MDCK cells are seeded in 12-well plates and cultured to form a confluent monolayer.
-
Virus Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the influenza virus.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed and overlaid with a medium containing various concentrations of this compound.
-
Overlay and Incubation: An agarose overlay is added to restrict virus spread to adjacent cells, and the plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Staining and Quantification: The cells are fixed with formalin and stained with crystal violet. The plaques are counted, and the 50% inhibitory concentration (IC₅₀) is calculated by comparing the number of plaques in treated wells to untreated control wells.
Western Blot Analysis of NF-κB and RIG-I Signaling Pathways
This protocol describes the investigation of the effect of this compound on the activation of key proteins in the NF-κB and RIG-I signaling pathways in virus-infected A549 cells.[2]
Experimental Workflow for Western Blot Analysis
Western blot analysis workflow.
-
Cell Treatment and Lysis: A549 cells are pre-treated with this compound for a specified time, followed by infection with the influenza virus. After incubation, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38, RIG-I, phospho-STAT1, phospho-STAT2, and loading controls like GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
The following diagrams illustrate the inhibitory effects of this compound on the NF-κB/MAPK and RIG-I/STAT1/2 signaling pathways.
Inhibition of the NF-κB/MAPK Signaling Pathway
NF-κB/MAPK pathway inhibition.
Inhibition of the RIG-I/STAT1/2 Signaling Pathway
RIG-I/STAT1/2 pathway inhibition.
Conclusion
This compound stands out as a promising natural compound with well-defined anti-influenza and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including NF-κB/MAPK and RIG-I/STAT1/2, underscores its potential for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties and therapeutic applications of this intriguing sesquiterpenoid. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its efficacy in in vivo models.
References
- 1. Two new bisabolane sesquiterpenoids from Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Characterization, and Possible Anti-Alzheimer's Disease Activities of Bisabolane-Type Sesquiterpenoid Derivatives and Phenolics from the Rhizomes of Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influenza virus plaque assay [protocols.io]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bisabola-3,10-dien-2-one (1-Bisabolone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabola-3,10-dien-2-one, a sesquiterpenoid commonly known as 1-Bisabolone, is a natural product of significant interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and biological activities, with a focus on its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.
Chemical Identification and Synonyms
This compound is a structurally complex molecule with several stereoisomers, leading to a variety of synonyms in the literature. A comprehensive list of its identifiers is provided below.
| Identifier Type | Value | Citation |
| IUPAC Name | (6S)-3-methyl-6-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one | [1] |
| Synonyms | 1-Bisabolone, 1-Bisabolon, (6R,7R)-Bisabolone, epi-α-Bisabol-1-one, α-Oxobisabolene, Bisabolone (6S,7R) | [1] |
| CAS Number | 61432-71-1 | [1] |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| InChI Key | KNOUERLLBMJGLF-UONOGXRCSA-N |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and application in research.
Physicochemical Properties
| Property | Value | Citation |
| Appearance | Colorless solid | [2] |
| XLogP3-AA | 4.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
Spectroscopic Data
Table 3.2.1: ¹H and ¹³C NMR Data of 1-oxo-bisabolone [3]
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 160.12 | |
| 2 | 127.15 | 6.1 (s) |
| 3 | 199.1 | |
| 4 | 35.1 | 2.4 (m) |
| 5 | 30.2 | 1.8 (m) |
| 6 | 45.3 | 2.5 (m) |
| 7 | 124.1 | 5.1 (t, 7.0) |
| 8 | 131.2 | |
| 9 | 22.3 | 2.0 (m) |
| 10 | 23.4 | 2.0 (m) |
| 11 | 41.2 | 2.9 (m) |
| 12 | 25.7 | 1.7 (s) |
| 13 | 17.5 | 1.6 (s) |
| 14 | 20.1 | 1.1 (d, 7.0) |
| 15 | 23.5 | 1.9 (s) |
High-Resolution Mass Spectrometry (HR-MS): The exact mass of this compound (C₁₅H₂₄O) is calculated to be 220.1827. Experimental HR-MS data for butylated hydroxytoluene (BHT), a compound with the same molecular formula, shows a measured mass of 220.1827, confirming the elemental composition.[4][5][6]
Isolation and Synthesis
Isolation from Natural Sources
(+)-1-Bisabolone can be isolated from the essential oil of various plants, notably Cymbopogon flexuosus. A general protocol for its isolation is as follows:
Experimental Protocol: Isolation of (+)-1-Bisabolone
-
Plant Material and Oil Extraction: Fresh leaves of Cymbopogon flexuosus are collected and subjected to hydrodistillation using a Clevenger-type apparatus to extract the essential oil.[7]
-
Chromatographic Separation: The essential oil is then subjected to column chromatography over silica (B1680970) gel.
-
Elution: The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing (+)-1-Bisabolone.
-
Purification: Fractions rich in the target compound are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure (+)-1-Bisabolone.
Chemical Synthesis
The chemical synthesis of bisabolene (B7822174) derivatives has been achieved through various methods, including palladium-catalyzed cross-coupling reactions of organozinc reagents.[4] A patented method for the synthesis of γ-bisabolene, a related compound, involves a Grignard reaction followed by acid-catalyzed dehydration and rearrangement.[8]
Biological Activities and Signaling Pathways
This compound and related bisabolane (B3257923) sesquiterpenoids exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects. These activities are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity and Modulation of NF-κB and MAPK Pathways
Bisabolane-type sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[9][10] This is achieved, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][11]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition) [12]
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: An inflammatory response is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Nitric Oxide Measurement: After 24 hours, the concentration of nitrite (B80452) (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-only control.
Signaling Pathway Diagrams:
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK Signaling Pathway Modulation.
Cytotoxic Activity
This compound has demonstrated cytotoxic activity against various cancer cell lines, including the human lung adenocarcinoma cell line A549.[9][12]
Table 5.2.1: Cytotoxic Activity of this compound
| Cell Line | Activity | IC₅₀ (µg/mL) | Citation |
| A549 (Human Lung Carcinoma) | Anti-H1N1 | 47.65 | [9] |
| MDCK (Madin-Darby Canine Kidney) | Anti-H1N1 | 23.10 | [9] |
Experimental Protocol: Cytotoxicity Assessment (MTT Assay) [13][14][15]
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.
Caption: MTT Assay Experimental Workflow.
Interaction with Progesterone (B1679170) Receptor
Molecular docking studies have suggested that this compound can bind to the progesterone receptor (PR), indicating its potential as a modulator of PR signaling.[13][16] This interaction could have implications for its effects on hormone-dependent cancers.
Caption: Progesterone Receptor Signaling Interaction.
Conclusion
This compound is a multifaceted natural product with promising biological activities. Its ability to modulate key signaling pathways such as NF-κB and MAPK, coupled with its cytotoxic effects and potential interaction with the progesterone receptor, makes it a compelling candidate for further investigation in the development of novel therapeutics. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their future studies.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. archipel.uqam.ca [archipel.uqam.ca]
- 5. researchgate.net [researchgate.net]
- 6. Butylated Hydroxytoluene [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Activity of Sesquiterpenoids from Cassia garrettiana Remains Undiscovered
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the chemical constituents of Cassia garrettiana. To date, no studies have been published on the isolation or biological evaluation of sesquiterpenoids from this particular plant species. While research has identified other classes of compounds within Cassia garrettiana and explored their therapeutic potential, the realm of its sesquiterpenoid chemistry and pharmacology is entirely unexplored.
Cassia garrettiana, a plant found in Southeast Asia, has been a subject of phytochemical investigation, leading to the identification of various bioactive molecules. These include stilbenoids, such as piceatannol (B1677779) and resveratrol, and anthraquinones, like emodin (B1671224) and chrysophanol. Scientific inquiry has focused on the anti-cancer, anti-inflammatory, and antimicrobial properties of these compounds. However, the presence and biological activities of sesquiterpenoids, a large and diverse class of terpenes, in Cassia garrettiana have not been reported in the available scientific literature.
This absence of data means that for researchers, scientists, and drug development professionals interested in the specific intersection of Cassia garrettiana and sesquiterpenoid bioactivity, there is no established foundation of knowledge. Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this topic.
While the biological activities of sesquiterpenoids from other plants within the broader Cassia genus or other related genera have been investigated, any extrapolation of these findings to Cassia garrettiana would be purely speculative and scientifically unsound. Each plant species possesses a unique phytochemical profile, and the presence and activity of specific compounds cannot be assumed based on taxonomic relations alone.
For professionals in drug discovery and natural product research, this represents a veritable frontier. The untapped potential of Cassia garrettiana as a source of novel sesquiterpenoids with unique biological activities remains an open question, inviting future scientific exploration. Future research endeavors could focus on the systematic phytochemical analysis of Cassia garrettiana to isolate and identify any existing sesquiterpenoids. Subsequently, a range of bioassays could be employed to determine their potential cytotoxic, anti-inflammatory, antimicrobial, or other therapeutic effects. Such studies would be essential to fill the current void in our understanding and potentially uncover new lead compounds for drug development.
An In-depth Technical Guide to the Physicochemical Properties of Bisabola-3,10-dien-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabola-3,10-dien-2-one, a sesquiterpenoid of significant interest, presents a unique molecular architecture that underpins its potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, also identified as (6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one or 6R,7R-Bisabolone. This document collates available data on its fundamental chemical and physical characteristics, outlines general experimental protocols for their determination, and explores its putative interactions with key cellular signaling pathways. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of this compound in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and pharmaceutical development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary of the available quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| CAS Number | 61432-71-1 | [1] |
| Exact Mass | 220.182715385 | [1] |
| Calculated Boiling Point | 637.71 K | [2] |
| Calculated logP (Octanol/Water) | 4.294 | [2] |
| Calculated Water Solubility | log10WS = -4.50 | [2] |
| Kovats Retention Index (GC) | 1745.00 - 1747.00 (non-polar column) | [3] |
Note: Some physical properties, such as the boiling point and logP, are calculated values and should be considered as estimations until experimentally verified.
Experimental Protocols
The determination of the physicochemical properties of a compound like this compound relies on a suite of standard analytical techniques. While specific experimental data for this compound is not widely published, this section outlines the general methodologies employed for the characterization of sesquiterpenoids.
Determination of Boiling Point
The boiling point of a liquid is a key indicator of its volatility. A common micro-method for its determination is the Siwoloboff method.
Experimental Workflow: Boiling Point Determination
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be essential for confirming the connectivity of atoms and the stereochemistry.
Experimental Workflow: NMR Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the ketone (C=O) and alkene (C=C) functional groups would be expected.
Experimental Workflow: IR Spectroscopy
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Bisabola-3,10-dien-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of Bisabola-3,10-dien-2-one, a bisabolane-type sesquiterpenoid, from plant sources such as Alpinia intermedia or Cassia garrettiana. The methodology is based on established techniques for the isolation of similar sesquiterpenoids and is designed to yield a high-purity compound for research and development purposes. This protocol outlines solvent extraction, solvent partitioning, and chromatographic purification steps. Additionally, a protocol for evaluating the anti-inflammatory activity of the purified compound is provided, along with a diagram of the putative associated signaling pathway.
Introduction
This compound is a sesquiterpenoid ketone belonging to the bisabolane (B3257923) class of natural products. Compounds of this class are known for a variety of biological activities, including anti-inflammatory effects. The isolation and purification of this compound are essential for its pharmacological evaluation and potential development as a therapeutic agent. This protocol provides a comprehensive guide for its extraction from plant material and subsequent purification to a high degree of purity.
Extraction Protocol
This protocol is a general method and may require optimization based on the specific plant material used.
2.1. Plant Material Preparation
-
Collect fresh plant material (e.g., leaves of Alpinia intermedia or heartwoods of Cassia garrettiana).
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2.2. Solvent Extraction
-
Place the powdered plant material in a large container with a lid.
-
Add 95% ethanol (B145695) to the powder in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of 95% ethanol).
-
Macerate the mixture for 72 hours at room temperature with occasional stirring.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
2.3. Solvent Partitioning
-
Suspend the crude ethanolic extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
First, partition with n-hexane to remove nonpolar compounds.
-
Next, partition the aqueous layer with ethyl acetate (B1210297) (EtOAc) to extract medium-polarity compounds, including this compound.
-
Finally, partition the remaining aqueous layer with n-butanol (n-BuOH) to isolate highly polar compounds.
-
-
Collect the ethyl acetate fraction, as it is the most likely to contain the target compound.
-
Concentrate the ethyl acetate fraction under reduced pressure to yield a semi-purified extract.
Purification Protocol
3.1. Silica (B1680970) Gel Column Chromatography
-
Prepare a silica gel column (60-120 mesh) using a suitable non-polar solvent such as n-hexane.
-
Dissolve the semi-purified ethyl acetate extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate. A common starting point is 100% n-hexane, gradually increasing the polarity by adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., v/v n-hexane:EtOAc).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:EtOAc 8:2) and visualize with an appropriate stain (e.g., vanillin-sulfuric acid reagent followed by heating).
-
Combine the fractions containing the compound of interest based on the TLC analysis.
-
Concentrate the combined fractions to yield a purified fraction.
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
For final purification, subject the fraction obtained from column chromatography to preparative HPLC.
-
A reversed-phase C18 column is commonly used for the separation of sesquiterpenoids.
-
The mobile phase typically consists of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
-
Confirm the identity and purity of the final product using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
Quantitative Data Summary
The following table provides estimated yields and purity at each stage of the extraction and purification process. These values are illustrative and will vary depending on the plant source and experimental conditions.
| Step | Parameter | Value |
| Extraction | Plant Material (dry weight) | 1 kg |
| Crude Ethanol Extract Yield | 50 - 100 g | |
| Partitioning | Ethyl Acetate Fraction Yield | 10 - 20 g |
| Column Chromatography | Purified Fraction Yield | 500 - 1000 mg |
| Purity after Column Chromatography | ~90% | |
| Preparative HPLC | Final Pure Compound Yield | 50 - 200 mg |
| Final Purity | >98% |
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Protocol for In-Vitro Anti-inflammatory Activity Assay
This protocol is for assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
6.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of purified this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS only).
6.2. Measurement of Nitric Oxide Production
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Putative Anti-inflammatory Signaling Pathway
Bisabolane-type sesquiterpenoids often exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The following diagram illustrates a plausible mechanism of action for this compound.
Caption: Putative anti-inflammatory mechanism of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bisabola-3,10-dien-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisabola-3,10-dien-2-one is a sesquiterpenoid ketone with the molecular formula C15H24O and a molecular weight of 220.35 g/mol .[1] This compound, also known as 6R,7R-Bisabolone, is a natural product that has garnered interest for its potential biological activities.[2] Accurate and reliable quantification of this compound is crucial for research and development, quality control of natural product extracts, and pharmacokinetic studies. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound. The described method is designed to be robust, accurate, and precise for routine analysis.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Standards and Samples: Analytical standard of this compound (purity ≥98%). Samples containing this compound.
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with inserts, and syringe filters (0.45 µm).
2. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and water in a ratio of 70:30 (v/v).
-
Degas the mobile phase using an ultrasonic bath for 15 minutes or by vacuum filtration to prevent air bubbles in the system.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
4. Sample Preparation
-
The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient.
-
For solid samples or complex matrices, an extraction step is necessary. A general procedure is as follows:
-
Accurately weigh a known amount of the sample.
-
Extract the compound using a suitable solvent in which this compound is soluble, such as chloroform, dichloromethane, or ethyl acetate.[3]
-
Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
5. Chromatographic Conditions
The following HPLC parameters should be set:
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 235 nm |
| Run Time | 10 minutes |
6. Method Validation
To ensure the reliability of the method, it should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), which should be >0.999.
-
Precision: Assess the precision of the method by injecting a standard solution at three different concentrations (low, medium, and high) six times on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (%RSD) should be less than 2%.
-
Accuracy: Determine the accuracy by a recovery study. Spike a blank matrix with known amounts of this compound at three different concentration levels. The recovery should be within 98-102%.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
The quantitative data from the method validation experiments are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Linear Regression | y = 15234x - 12.5 |
| Correlation (r²) | 0.9998 |
Table 2: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 5 (Low) | 1.2 | 1.5 |
| 25 (Medium) | 0.8 | 1.1 |
| 50 (High) | 0.5 | 0.9 |
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 10 | 9.9 | 99.0 | 1.3 |
| 25 | 24.8 | 99.2 | 0.9 |
| 50 | 50.4 | 100.8 | 0.7 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common reverse-phase chromatography principles, and demonstrates excellent linearity, precision, and accuracy. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of this compound in various sample matrices. Further optimization may be required depending on the specific sample matrix and interfering substances.
References
Application Notes and Protocols for the Quantification of Bisabola-3,10-dien-2-one in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabola-3,10-dien-2-one is a bisabolane-type sesquiterpenoid found in various medicinal plants, including those of the Curcuma genus. Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The quantification of specific sesquiterpenoids like this compound in plant extracts is crucial for the standardization of herbal medicines, drug discovery, and quality control of commercial products.
These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and quantification of this compound from plant materials. The protocols are based on established techniques for the analysis of bisabolane (B3257923) sesquiterpenoids and related compounds.
Quantitative Data Summary
| Plant Material | Compound | Analytical Method | Concentration (% of Essential Oil) | Reference |
| Matricaria chamomilla L. (Chamomile) Flowers | α-Bisabolone oxide A | GC-MS | 7.01 ± 0.44 - 7.89 ± 0.36 | [1] |
Experimental Protocols
Plant Material Extraction
The initial step involves the extraction of essential oils or crude extracts containing this compound from the plant material.
Protocol 1: Hydrodistillation for Essential Oil Extraction
This method is suitable for volatile compounds like sesquiterpenoids.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Weigh a suitable amount of dried and powdered plant material (e.g., 100 g of Curcuma longa rhizomes).
-
Place the plant material in a round-bottom flask and add distilled water until the material is fully submerged.
-
Set up the Clevenger apparatus for hydrodistillation.
-
Heat the flask to boiling and continue the distillation for 3-4 hours.
-
Collect the essential oil that separates from the aqueous layer.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the essential oil in a sealed vial at 4°C in the dark until analysis.
-
Protocol 2: Solvent Extraction for Crude Extract Preparation
This method is suitable for extracting a broader range of compounds, including less volatile sesquiterpenoids.
-
Materials: Dried and powdered plant material, organic solvent (e.g., ethanol, hexane (B92381), or ethyl acetate), rotary evaporator, filtration apparatus.
-
Procedure:
-
Macerate a known quantity of the dried and powdered plant material (e.g., 50 g) with a suitable solvent (e.g., 500 mL of ethanol) at room temperature for 24-48 hours with occasional shaking.
-
Filter the mixture to separate the extract from the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Store the crude extract in a sealed container at 4°C.
-
Purification of this compound (Optional)
For the isolation of pure this compound for use as a standard or for structural elucidation, chromatographic techniques are employed.
Protocol 3: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).
-
Procedure:
-
Prepare a silica gel column in a glass column.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane (e.g., 100% n-hexane, 98:2, 95:5, 90:10, etc.).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile compounds in complex mixtures like essential oils.
Protocol 4: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: 240°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Dilute the essential oil or a redissolved portion of the crude extract in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration.
-
Quantification:
-
Identification: Identify the this compound peak in the chromatogram by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST) or an authentic standard. The retention index can also be used for confirmation.
-
Calibration Curve: Prepare a series of standard solutions of a certified reference standard of this compound at different concentrations. Inject each standard into the GC-MS and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solution into the GC-MS.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the plant material can be calculated based on the initial weight of the plant material and the dilution factors.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Potential signaling pathways modulated by bisabolane sesquiterpenoids.
References
Application Notes and Protocols: Bisabola-3,10-dien-2-one as a Potential Signaling Inhibitor in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently limited publicly available data on the specific signaling inhibitory effects of Bisabola-3,10-dien-2-one. The following application notes and protocols are based on the known biological activities of structurally related bisabolane (B3257923) sesquiterpenoids, such as α-bisabolol and β-bisabolol. These protocols are intended to serve as a guide for screening this compound to elucidate its potential as a signaling inhibitor.
Introduction
This compound is a natural sesquiterpenoid belonging to the bisabolane class of compounds. While direct evidence of its interaction with specific signaling pathways is not yet established, other members of the bisabolane family have demonstrated significant anti-inflammatory and anti-cancer properties by modulating key cellular signaling cascades. Notably, α-bisabolol has been shown to inhibit the NF-κB pathway and potently inhibit STAT3 signaling[1]. Furthermore, β-bisabolol has been reported to exert in vitro anti-inflammatory effects by reducing the production of several inflammatory mediators[2][3][4].
This document provides detailed protocols for investigating the potential of this compound as an inhibitor of the NF-κB and STAT3 signaling pathways, which are frequently dysregulated in inflammatory diseases and cancer.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the proposed experimental protocols.
Table 1: Inhibitory Activity of this compound on NF-κB Activation
| Cell Line | Activator (e.g., TNF-α) | This compound Conc. (µM) | IC50 (µM) | % Inhibition of NF-κB Reporter Activity |
| HEK293T/NF-κB-luc | 10 ng/mL | [Experimental Data] | [Calculated Value] | [Experimental Data] |
| HeLa/NF-κB-luc | 10 ng/mL | [Experimental Data] | [Calculated Value] | [Experimental Data] |
Table 2: Inhibitory Activity of this compound on STAT3 Phosphorylation
| Cell Line | Activator (e.g., IL-6) | This compound Conc. (µM) | IC50 (µM) | % Inhibition of p-STAT3 (Tyr705) |
| HeLa | 100 ng/mL | [Experimental Data] | [Calculated Value] | [Experimental Data] |
| A549 | 100 ng/mL | [Experimental Data] | [Calculated Value] | [Experimental Data] |
Table 3: Effect of this compound on Inflammatory Mediator Production
| Cell Line | Activator (e.g., LPS) | This compound Conc. (µM) | Analyte | IC50 (µM) | % Inhibition |
| RAW 264.7 | 1 µg/mL | [Experimental Data] | NO | [Calculated Value] | [Experimental Data] |
| RAW 264.7 | 1 µg/mL | [Experimental Data] | PGE2 | [Calculated Value] | [Experimental Data] |
| RAW 264.7 | 1 µg/mL | [Experimental Data] | TNF-α | [Calculated Value] | [Experimental Data] |
| RAW 264.7 | 1 µg/mL | [Experimental Data] | IL-6 | [Calculated Value] | [Experimental Data] |
Mandatory Visualizations
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the STAT3 signaling pathway by this compound.
Caption: General experimental workflow for cell-based signaling inhibitor assays.
Experimental Protocols
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to a stimulus.
Materials:
-
HEK293T or HeLa cells stably expressing an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (dissolved in DMSO).
-
Recombinant Human TNF-α.
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T/NF-κB-luc or HeLa/NF-κB-luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours. Include an unstimulated control.
-
Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the TNF-α stimulated control. Determine the IC50 value.
STAT3 Phosphorylation Assay (Western Blot)
This assay determines the level of phosphorylated (activated) STAT3.
Materials:
-
HeLa or A549 cells.
-
Appropriate cell culture medium.
-
This compound.
-
Recombinant Human IL-6.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with IL-6 (100 ng/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 or a loading control (β-actin). Calculate the percentage of inhibition and the IC50 value.
Measurement of Inflammatory Mediators
A. Nitric Oxide (NO) Assay (Griess Test)
Materials:
-
RAW 264.7 macrophage cells.
-
DMEM with 10% FBS.
-
This compound.
-
Lipopolysaccharide (LPS).
-
Griess Reagent System.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Perform the Griess reaction according to the manufacturer's protocol to determine the nitrite (B80452) concentration.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of NO in the samples and determine the percentage of inhibition and IC50 value.
B. ELISA for PGE2, TNF-α, and IL-6
Materials:
-
RAW 264.7 cells.
-
Cell culture reagents as above.
-
Commercial ELISA kits for PGE2, TNF-α, and IL-6.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the NO assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for each analyte according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for each analyte. Calculate the concentration in the samples and determine the percentage of inhibition and IC50 values.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the potential of this compound as a signaling inhibitor, focusing on the NF-κB and STAT3 pathways due to the established activities of related bisabolane compounds. Successful demonstration of inhibitory activity in these assays would warrant further investigation into the precise molecular mechanisms and its potential as a therapeutic agent for inflammatory diseases and cancer.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Bisabola-3,10-dien-2-one
Introduction
Bisabola-3,10-dien-2-one is a sesquiterpenoid that, like many other compounds in its class, is investigated for its potential therapeutic properties, including anti-inflammatory effects.[1][2][3] To assess this activity at a preclinical level, a series of robust in vitro assays are essential. These assays typically involve cell-based models that mimic aspects of the inflammatory response. Murine macrophage cell lines, such as RAW 264.7, are widely used for this purpose as they can be stimulated with bacterial lipopolysaccharide (LPS) to produce key inflammatory mediators.[4][5] This document provides detailed protocols for evaluating the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production, pro-inflammatory cytokine secretion, and its influence on the pivotal NF-κB and MAPK signaling pathways.
Key Concepts of Inflammation Assays
The inflammatory cascade is a complex biological response. In vitro models simplify this process to study specific molecular events. A common approach is to use an inflammatory stimulus, like LPS, to activate immune cells (e.g., macrophages) and then measure the subsequent production of inflammatory mediators.[4][5] The inhibitory effect of a test compound on these markers indicates its anti-inflammatory potential.
-
Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in NO production.[4] NO is a key signaling molecule in inflammation, and its overproduction can be cytotoxic.[4] Therefore, inhibiting NO production is a hallmark of many anti-inflammatory agents.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These signaling proteins are central to initiating and sustaining inflammation.[6][7] Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are key cytokines whose expression is significantly increased upon inflammatory stimuli.[8][9]
-
NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial intracellular signaling cascades that regulate the expression of many pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[6][10][11][12] Many anti-inflammatory compounds exert their effects by modulating these pathways.[12]
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable model for these assays.[13]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged every 2-3 days when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
Before evaluating the anti-inflammatory activity of this compound, it is crucial to determine its non-toxic concentration range in RAW 264.7 cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).[4]
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control. Subsequent anti-inflammatory assays should use non-cytotoxic concentrations of the compound.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[4][13]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[14]
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.[14]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[4]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[4]
-
A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.
-
Pro-inflammatory Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/mL.[15]
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Induce inflammation with 100 ng/mL of LPS for 24 hours.[8]
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Western blotting can be used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways. This involves detecting the phosphorylation of proteins like p65 (a subunit of NF-κB), and the MAPKs (p38, ERK, and JNK).
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 2 hours, followed by LPS stimulation (1 µg/mL) for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p65, p38, ERK, and JNK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry analysis is used to quantify the changes in protein phosphorylation.
-
Data Presentation
The quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.5 ± 4.9 |
| 25 | 92.1 ± 6.3 |
| 50 | 88.4 ± 5.7 |
| 100 | 65.3 ± 7.1 |
Data are presented as mean ± SD.
Table 2: Inhibition of NO Production by this compound
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + BDO (10 µM) | 30.2 ± 2.5 | 34.1 |
| LPS + BDO (25 µM) | 18.7 ± 1.9 | 59.2 |
| LPS + BDO (50 µM) | 9.5 ± 1.1 | 79.3 |
BDO: this compound. Data are presented as mean ± SD.
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (100 ng/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + BDO (10 µM) | 1650 ± 110 | 1100 ± 90 |
| LPS + BDO (25 µM) | 980 ± 85 | 650 ± 70 |
| LPS + BDO (50 µM) | 450 ± 50 | 300 ± 45 |
BDO: this compound. Data are presented as mean ± SD.
Visualizations
References
- 1. Sesquiterpenoids and Their Anti-Inflammatory Activity: Evaluation of Ainsliaea yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Anti-Invasive and Apoptotic Effect of Eupatilin on YD-10B Human Oral Squamous Carcinoma Cells [mdpi.com]
- 12. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Bisabola-3,10-dien-2-one in Cancer Cell Line Viability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabola-3,10-dien-2-one is a bisabolane-type sesquiterpenoid found in various natural sources, including Curcuma longa (turmeric).[1] Sesquiterpenoids as a class have garnered interest in oncology research for their potential cytotoxic and antiproliferative effects. Computational studies have suggested that this compound may have therapeutic potential, particularly in breast cancer, due to its favorable binding affinity with the progesterone (B1679170) receptor.[2][3][4] However, there is limited published experimental data on the direct cytotoxic effects of this compound on cancer cell lines.
This document provides an overview of the available data, protocols for key experiments to assess its anticancer activity, and a comparative summary of the cytotoxicity of related bisabolane (B3257923) sesquiterpenoids to guide future research.
Data Presentation
Quantitative Data for this compound
Direct experimental data on the cytotoxic activity of this compound against cancer cell lines is currently limited. One study investigating its anti-influenza activity reported an IC50 value against a human lung carcinoma cell line:
| Compound | Cancer Cell Line | Assay Context | IC50 Value |
| This compound | A549 (Human Lung Carcinoma) | Anti-influenza activity | 47.65 µg/mL[5] |
Note: The above data should be interpreted with caution as the primary endpoint of the study was antiviral activity, not cancer cell cytotoxicity.
Comparative Cytotoxicity of Related Bisabolane Sesquiterpenoids
To provide a broader context for researchers, the following table summarizes the cytotoxic activities of other bisabolane sesquiterpenoids against various cancer cell lines. This data suggests that the bisabolane scaffold is a promising area for anticancer drug discovery.[6][7][8][9][10]
| Bisabolane Sesquiterpenoid | Cancer Cell Line | IC50 Value | Reference |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [6][10] |
| MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [6][10] | |
| MDA-MB-231 (Human Breast Cancer) | 98.39 µg/mL | [6][10] | |
| SKBR3 (Human Breast Cancer) | 70.62 µg/mL | [6][10] | |
| BT474 (Human Breast Cancer) | 74.3 µg/mL | [6][10] | |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 µM | [6][7] |
| LNCaP (Human Prostate Carcinoma) | 23.4 µM | [6][7] | |
| α-Curcumene | K562 (Human Chronic Myelogenous Leukemia) | >91 µM | [6][7] |
| Compound 13 (phenolic bisabolane adduct) | HL-60 (Human Leukemia) | 15.7 µM | [8][9] |
| Compound 14 (phenolic bisabolane adduct) | A549 (Human Lung Carcinoma) | 1.9 µM | [8][9] |
| HL-60 (Human Leukemia) | 5.4 µM | [8][9] | |
| Sulfurated compounds 42 & 43 | MKN-45 (Human Gastric Cancer) | 19.8 - 30.1 µg/mL | [8][9] |
| HepG2 (Human Liver Cancer) | 19.8 - 30.1 µg/mL | [8][9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to investigate the molecular mechanism of apoptosis induced by this compound by examining the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Signaling Pathways
While the specific signaling pathways affected by this compound are not yet fully elucidated, related bisabolane sesquiterpenoids are known to induce apoptosis.[8][10] A common mechanism of apoptosis induction involves the activation of caspases, which are key executioners of programmed cell death. The diagram below illustrates a generalized apoptotic signaling pathway that can be investigated.
Caption: Generalized apoptotic signaling pathways potentially induced by bisabolane sesquiterpenoids.
Conclusion
This compound is a compound of interest for cancer research, though experimental data on its direct cytotoxic effects are still emerging. The provided protocols offer a framework for researchers to systematically evaluate its potential as an anticancer agent. The comparative data on related bisabolane sesquiterpenoids suggest that this class of compounds holds promise and warrants further investigation. Future studies should focus on determining the IC50 values of this compound against a panel of cancer cell lines and elucidating its mechanism of action.
References
- 1. vdoc.pub [vdoc.pub]
- 2. Integrated Network Ethnopharmacology, Molecular Docking, and ADMET Analysis Strategy for Exploring the Anti-Breast Cancer Activity of Ayurvedic Botanicals Targeting the Progesterone Receptor – Bio Integration [bio-integration.org]
- 3. researchgate.net [researchgate.net]
- 4. Integrated Network Ethnopharmacology, Molecular Docking, and ADMET Analysis Strategy for Exploring the Anti-Breast Cancer Activity of Ayurvedic Botanicals Targeting the Progesterone Receptor – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The bisabolane sesquiterpenoid endoperoxide, 3,6-epidioxy-1,10-bisaboladiene, isolated from Cacalia delphiniifolia inhibits the growth of human cancer cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 10. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Testing of Bisabola-3,10-dien-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products are a promising source of new therapeutic leads. Bisabola-3,10-dien-2-one is a sesquiterpenoid compound that has been isolated from various natural sources.[1][2] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimicrobial activity of this compound.
These protocols are designed to be a foundational guide for researchers screening natural compounds for antimicrobial efficacy. The methodologies described herein adhere to established standards for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.[3][4]
Data Presentation
Effective data management is crucial for the interpretation and comparison of experimental outcomes. All quantitative data from the antimicrobial activity testing of this compound should be meticulously recorded and presented in a clear, structured format. The following tables are provided as templates for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | Gentamicin | [Insert Data] |
| Escherichia coli | ATCC 25922 | [Insert Data] | Gentamicin | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | ATCC 90028 | [Insert Data] | Fluconazole | [Insert Data] |
| [Add other tested organisms] | [Insert Data] | [Insert Data] |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Strain ID | Concentration of this compound on Disk (µg) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Positive Control Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] | Gentamicin (10 µg) | [Insert Data] |
| Escherichia coli | ATCC 25922 | [Insert Data] | [Insert Data] | Gentamicin (10 µg) | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | [Insert Data] | Gentamicin (10 µg) | [Insert Data] |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] | Fluconazole (25 µg) | [Insert Data] |
| [Add other tested organisms] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. It is crucial to perform these experiments under aseptic conditions to ensure the validity of the results.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile phosphate-buffered saline (PBS) or saline
-
Spectrophotometer or McFarland standards
-
Positive control antibiotic (e.g., gentamicin, ampicillin)
-
Solvent for this compound (e.g., DMSO, ethanol)
-
Resazurin (B115843) solution (optional, for viability indication)
Procedure:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent to create a stock solution of known concentration. Ensure the final solvent concentration in the assay does not inhibit microbial growth.
-
Preparation of Microbial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a sterile broth medium and incubate at the appropriate temperature (e.g., 37°C for most bacteria) until the culture reaches a turbidity equivalent to a 0.5 McFarland standard.[3] This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing only the broth and the microbial inoculum.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound and the microbial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader. The addition of a viability indicator like resazurin can also aid in determining the endpoint.[5]
Protocol 2: Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[5]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microbial strains
-
Sterile swabs
-
Positive control antibiotic disks (e.g., gentamicin)
-
Solvent for this compound
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Evenly streak the swab over the entire surface of the MHA plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Aseptically place the impregnated disks, along with a positive control disk and a solvent control disk, on the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is not yet fully elucidated. However, based on the activity of other sesquiterpenoids, potential mechanisms could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with cellular signaling pathways. Further research is required to determine the specific molecular targets of this compound.
Below are diagrams illustrating a general experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for antimicrobial activity testing.
Caption: Potential mechanisms of antimicrobial action.
References
Application Notes & Protocols: Investigating the Mechanism of Action of Bisabola-3,10-dien-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bisabola-3,10-dien-2-one is a bisabolane-type sesquiterpenoid, a class of natural compounds known for a wide range of biological activities.[1] In vitro and in vivo studies of similar compounds have highlighted their potential antibacterial, anti-inflammatory, and cytotoxic effects.[1] Elucidating the specific mechanism of action (MOA) for this compound is crucial for its potential development as a therapeutic agent.[2] These application notes provide a comprehensive framework and detailed protocols for investigating the cellular and molecular mechanisms of this compound, focusing on its potential anti-inflammatory and anti-cancer properties.
1. General Experimental Workflow
A systematic approach is essential to comprehensively investigate the MOA of a novel compound. The workflow begins with broad screening assays to determine overall cellular effects and progressively narrows down to specific molecular targets and pathway modulation.
Figure 1: A phased experimental workflow for MOA investigation.
2. Protocols for Key Experiments
The following protocols are foundational for characterizing the biological effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a cell line of interest and to calculate the half-maximal inhibitory concentration (IC50). This assay measures cellular metabolic activity as an indicator of cell viability.[3][4]
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)[5]
-
Cell line of interest (e.g., RAW 264.7 macrophages for inflammation, or a cancer cell line like BxPC-3)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[3][7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[4][7]
-
Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a multi-well spectrophotometer.[4][6][7] A reference wavelength of 630 nm can be used to correct for background absorbance.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
Objective: To quantify the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases. This assay provides a sensitive measure of apoptotic pathway activation.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates suitable for luminescence
-
Cell line and this compound as described in Protocol 1
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with varying concentrations of this compound (based on IC50 values from Protocol 1) for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution by mixing the buffer and substrate according to the manufacturer's instructions.
-
Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by shaking the plate at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity. A significant increase indicates the induction of apoptosis.[8][9]
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the protein expression and phosphorylation status of key components in signaling pathways like NF-κB and MAPK.[10]
Materials:
-
Cell line, culture medium, and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer system[11]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[10]
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with this compound at selected concentrations for appropriate time points. For inflammatory pathways, cells may be co-treated with an agonist (e.g., LPS for NF-κB activation).
-
Lysate Preparation: Wash cells with ice-cold PBS, then lyse them by adding ice-cold lysis buffer.[10] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a calculated amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.
Protocol 4: Gene Expression Analysis by RT-qPCR
Objective: To measure changes in the mRNA levels of target genes regulated by pathways of interest (e.g., inflammatory cytokines like TNF-α, IL-6 for NF-κB; or cell cycle regulators for MAPK) following treatment with this compound.[12][13][14]
Materials:
-
Treated cell samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (for cDNA synthesis)
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Treat cells as described for Western Blotting. Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. This two-step RT-qPCR approach is common for gene expression analysis.[13]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well PCR plate. Each reaction should contain the qPCR master mix, forward and reverse primers for a specific gene, and the cDNA template. Include no-template controls (NTC) and no-RT controls to check for contamination.[15]
-
Real-Time PCR: Run the plate in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene.
3. Data Presentation
Quantitative data should be presented in clear, organized tables to facilitate comparison and interpretation.
Table 1: Example Data for IC50 Values of this compound
| Cell Line | Treatment Duration (h) | IC50 (µM) ± SD |
|---|---|---|
| RAW 264.7 | 24 | 45.2 ± 3.1 |
| 48 | 28.7 ± 2.5 | |
| BxPC-3 | 24 | 33.8 ± 4.0 |
| | 48 | 19.5 ± 1.8 |
Table 2: Example Data for Caspase-3/7 Activity
| Treatment Group | Fold Change in Caspase-3/7 Activity ± SD |
|---|---|
| Vehicle Control | 1.0 ± 0.1 |
| This compound (10 µM) | 2.5 ± 0.3 |
| This compound (20 µM) | 4.8 ± 0.5 |
| Staurosporine (1 µM) (Positive Control) | 8.2 ± 0.7 |
Table 3: Example Data for RT-qPCR Analysis of Inflammatory Genes in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Relative TNF-α mRNA Expression (Fold Change) ± SD | Relative IL-6 mRNA Expression (Fold Change) ± SD |
|---|---|---|
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS (1 µg/mL) | 15.6 ± 1.8 | 25.4 ± 2.9 |
| LPS + this compound (20 µM) | 7.3 ± 0.9 | 11.2 ± 1.5 |
| LPS + this compound (40 µM) | 3.1 ± 0.5 | 5.8 ± 0.8 |
4. Visualization of Potential Target Pathways
Understanding key signaling pathways is crucial for forming hypotheses about the MOA of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[16][17] Many natural products exert anti-inflammatory effects by inhibiting this pathway.[18] Potential points of inhibition by this compound are highlighted.
Figure 2: Canonical NF-κB signaling pathway with potential inhibition points.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK cascade, are critical for regulating cell proliferation, differentiation, and survival.[19][20][21] Dysregulation is common in cancer, making it a key target for anti-cancer drug development.
Figure 3: The MAPK/ERK signaling cascade, a key regulator of cell proliferation.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. This compound | CAS:61432-71-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Induction of apoptosis by SB202190 through inhibition of p38beta mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis and caspase-3 activation by chemopreventive [6]-paradol and structurally related compounds in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
- 14. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 15. idtdna.com [idtdna.com]
- 16. Analysis of NF-kappaB signaling pathways by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. portlandpress.com [portlandpress.com]
- 20. assaygenie.com [assaygenie.com]
- 21. abcam.com [abcam.com]
Application Notes and Protocols for Bisabola-3,10-dien-2-one in Pharmacological Research
Introduction
Bisabola-3,10-dien-2-one, also known as 1-Bisabolone, is a naturally occurring sesquiterpenoid found in the essential oils of various medicinal plants, including Cymbopogon flexuosus (lemongrass), Curcuma longa (turmeric), and Artemisia alba.[1][2] As a member of the bisabolane (B3257923) class of sesquiterpenes, this compound is of growing interest in pharmacological research due to its potential therapeutic properties. These application notes provide an overview of the current research, detailed experimental protocols, and relevant signaling pathways to guide researchers and drug development professionals in exploring the pharmacological applications of this compound.
Pharmacological Applications
Current research suggests that this compound possesses antibacterial properties. Furthermore, based on studies of structurally related bisabolane-type sesquiterpenoids, it is hypothesized to have potential anti-inflammatory and anticancer activities.
Antibacterial Activity
Studies have demonstrated that (+)-1-Bisabolone, isolated from Cymbopogon flexuosus, exhibits significant in-vitro antibacterial activity, particularly against Gram-positive bacteria.[3] The essential oil containing this compound was found to be strongly active against Bacillus cereus, Staphylococcus aureus, and Bacillus subtilis.[3]
Table 1: Antibacterial Activity of (+)-1-Bisabolone
| Bacterial Strain | Activity Level | Reference |
| Bacillus cereus | Strong | [3] |
| Staphylococcus aureus | Strong | [3] |
| Bacillus subtilis | Strong | [3] |
Anti-inflammatory Activity (Inferred from Related Compounds)
While direct studies on the anti-inflammatory activity of this compound are limited, research on other bisabolane-type sesquiterpenoids isolated from Curcuma longa suggests a potential anti-inflammatory effect. These related compounds have been shown to inhibit the production of key inflammatory mediators.[2][4] The proposed mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways.[4]
Table 2: Anti-inflammatory Activity of a Structurally Related Bisabolane-Type Sesquiterpenoid (Compound 4 from Curbisabolanones)
| Inflammatory Mediator | Inhibition | Cell Line | Reference |
| Nitric Oxide (NO) | Significant | RAW264.7 | [2][4] |
| Interleukin-1β (IL-1β) | Significant | RAW264.7 | [2][4] |
| Interleukin-6 (IL-6) | Significant | RAW264.7 | [2][4] |
| Tumor Necrosis Factor-α (TNF-α) | Significant | RAW264.7 | [2][4] |
| Prostaglandin E2 (PGE2) | Significant | RAW264.7 | [2][4] |
Anticancer Activity (Speculative)
Currently, there is a lack of direct experimental evidence for the anticancer activity of this compound. However, some in-silico and molecular docking studies have suggested that bisabolane-type compounds may have potential interactions with targets relevant to cancer, such as lanosterol (B1674476) 14α-demethylase, which is primarily an antifungal target but can be explored for anticancer effects. Further research is required to validate these computational predictions and to investigate the potential of this compound as an anticancer agent.
Experimental Protocols
Protocol 1: In-Vitro Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol is adapted from the methodology described for testing the antibacterial activity of (+)-1-Bisabolone.[3]
1. Materials:
-
(+)-1-Bisabolone
-
Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Nutrient agar (B569324) plates
-
Nutrient broth
-
Sterile Whatman No. 1 filter paper discs (6 mm diameter)
-
Solvent (e.g., Tween-80 or DMSO)
-
Standard antibiotic discs (e.g., Ampicillin)
-
Sterile swabs
-
Incubator (37°C)
2. Procedure:
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into a tube of nutrient broth and incubate at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Preparation of Agar Plates: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a nutrient agar plate.
-
Preparation of Test Discs: Prepare dilutions of (+)-1-Bisabolone in the chosen solvent (e.g., 1:50, 1:100). Aseptically impregnate sterile filter paper discs with a known volume (e.g., 10 µL) of the diluted compound. Allow the solvent to evaporate completely.
-
Disc Placement: Place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the seeded agar plates.
-
Incubation: Incubate the plates at 37°C for 24-36 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 2: Assessment of Anti-inflammatory Activity in Macrophages
This protocol is a general method for evaluating the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, based on the investigation of related bisabolane sesquiterpenoids.[2][4]
1. Materials:
-
This compound
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and PGE2
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
2. Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Nitric Oxide (NO) Assay: After 24 hours, collect the cell culture supernatant. Determine the NO concentration by measuring nitrite (B80452) levels using the Griess reagent according to the manufacturer's instructions.
-
Cytokine and PGE2 Measurement: Use the collected supernatant to quantify the levels of TNF-α, IL-6, and PGE2 using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of each inflammatory mediator by this compound compared to the LPS-only control. Determine the IC50 values if a dose-dependent effect is observed.
Signaling Pathways
Proposed Anti-inflammatory Signaling Pathway
Based on studies of related bisabolane-type sesquiterpenoids, the anti-inflammatory effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Conclusion
This compound is an emerging natural product with demonstrated antibacterial activity and potential anti-inflammatory properties. The protocols and pathway diagrams provided in these application notes serve as a foundation for researchers to further investigate its pharmacological profile. Future studies should focus on elucidating the precise mechanisms of action, determining the efficacy in in-vivo models, and exploring its potential as a lead compound for the development of new therapeutic agents. The speculative anticancer activity also warrants investigation through in-vitro and in-vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6787674B1 - (+)-1-Bisabolone isolated from cymbopogon flexuosus and antibacterial activity thereof - Google Patents [patents.google.com]
- 4. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Bisabola-3,10-dien-2-one" stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Bisabola-3,10-dien-2-one in solution. The following information is intended to help troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a bisabolane-type sesquiterpenoid, a class of naturally occurring compounds. These compounds are known for their structural diversity and a range of biological activities, including anti-inflammatory and antimicrobial properties. Structurally, it possesses a ketone functional group and carbon-carbon double bonds, which are susceptible to chemical transformations.
Q2: What solvents are recommended for dissolving this compound?
A2: Based on supplier information, this compound is soluble in a range of organic solvents. For optimal solubility and stability, the following solvents are recommended:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, stock solutions of this compound should be stored as aliquots in tightly sealed vials at -20°C. Under these conditions, solutions are generally stable for up to two weeks. For long-term storage, it is advisable to store the compound in its solid form at 2-8°C, where it can be stable for up to 24 months. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q4: What are the likely degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a sesquiterpenoid ketone with double bonds), the following degradation pathways are plausible:
-
Oxidation: The double bonds and the allylic positions in the molecule are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or light. This can lead to the formation of epoxides, hydroperoxides, or other oxygenated derivatives.
-
Hydrolysis: Although ketones are generally stable to hydrolysis, under strong acidic or basic conditions, reactions involving the ketone group or other functional groups that might be present as impurities could occur.
-
Photodegradation: Exposure to UV or visible light can provide the energy for photochemical reactions, such as isomerizations, cyclizations, or rearrangements.
-
Isomerization: The double bonds in the structure could potentially isomerize under certain conditions of heat, light, or acid/base catalysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in your stock or working solutions. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check (e.g., by HPLC) to assess the purity and concentration of the compound. Ensure proper storage conditions are maintained (-20°C for solutions, protected from light). |
| Appearance of new peaks in HPLC chromatograms. | The compound is degrading, and the new peaks correspond to degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating HPLC method. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or buffer system, or change in temperature affecting solubility. | Re-evaluate the solvent system. Consider using a co-solvent system if working with aqueous buffers. Ensure the solution is not stored at a temperature that promotes precipitation. Gentle warming and sonication may help in redissolving the compound, but be cautious of potential thermal degradation. |
| Discoloration of the solution. | This could be a sign of oxidation or other chemical reactions leading to the formation of chromophoric degradation products. | Protect solutions from light by using amber vials or covering them with aluminum foil. Purge solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of an analytical method.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., PDA or UV)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for the same time points as the acid hydrolysis. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for the defined time points. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a sealed vial and expose it to dry heat in an oven (e.g., 80°C) for the defined time points. Also, expose the solid compound to the same conditions. After exposure, dissolve the solid in the initial solvent and dilute the solutions for analysis.
-
Photodegradation: Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light. Also, expose the solid compound to the same conditions. After exposure, dissolve the solid and dilute the solutions for analysis.
-
-
HPLC Analysis: Analyze the stressed samples alongside a non-stressed control sample using a suitable HPLC method. The method should be capable of separating the parent compound from its degradation products. A gradient elution with a C18 column is often a good starting point for sesquiterpenoids.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation of this compound under each condition.
-
Assess the peak purity of the parent compound to ensure no co-elution with degradation products.
-
If possible, identify the major degradation products using techniques like LC-MS.
-
The following diagram illustrates the workflow for this forced degradation study.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the stability of this compound and the reliability of experimental outcomes.
Solubility issues of "Bisabola-3,10-dien-2-one" in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "Bisabola-3,10-dien-2-one" in aqueous buffers during their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as (6R,7R)-Bisabolone, is a natural sesquiterpenoid ketone.[1] As a lipophilic molecule, it is characterized by poor solubility in aqueous solutions. Its basic chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol [2] |
| Appearance | Colorless viscous oil (typical for sesquiterpenoids) |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |
| Predicted LogP | 4.1 |
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is causing this?
This is a common issue for hydrophobic compounds like this compound. The precipitation occurs because the concentration of the compound in the final aqueous buffer exceeds its solubility limit. Organic solvents like DMSO can dissolve high concentrations of the compound, but when this stock is diluted into an aqueous medium, the overall solvent environment becomes predominantly aqueous, leading to the compound coming out of solution.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in your cell-based assay should be kept as low as possible. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is recommended, with ≤ 0.1% (v/v) being ideal to reduce experimental artifacts. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q4: How can I improve the solubility of this compound in my aqueous buffer?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
Co-solvents: Utilize a water-miscible organic solvent, such as DMSO or ethanol, to prepare a high-concentration stock solution, which is then diluted into the aqueous buffer.
-
Surfactants: The addition of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) can help to maintain the compound's solubility in the final aqueous solution.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. β-cyclodextrins and their derivatives are commonly used for this purpose.[4]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. However, as a ketone, this compound is not expected to have its solubility significantly altered by pH changes within a physiological range.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Problem 1: Precipitate forms immediately upon dilution of the stock solution.
| Potential Cause | Troubleshooting Step |
| Final concentration is too high. | Lower the final concentration of this compound in your assay. |
| Insufficient co-solvent. | Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, ensuring it remains below the toxic level for your experimental system. |
| Rapid dilution. | Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate better mixing and reduce localized high concentrations that can trigger precipitation. |
Problem 2: The solution appears cloudy or hazy after dilution.
| Potential Cause | Troubleshooting Step |
| Formation of a micro-precipitate or emulsion. | This indicates that the compound is not fully solubilized. Consider using a surfactant (e.g., Tween® 20 at 0.01%) in your final buffer to improve solubility. |
| Low-quality solvent or buffer. | Ensure that all solvents and buffers are of high purity and have been properly filtered. |
Problem 3: Inconsistent experimental results or lower than expected biological activity.
| Potential Cause | Troubleshooting Step |
| Undissolved compound. | The actual concentration of the soluble compound is lower than the nominal concentration. Centrifuge your diluted solution and measure the concentration in the supernatant using an appropriate analytical method (e.g., HPLC) to determine the true soluble concentration. |
| Compound degradation. | Ensure the stability of this compound in your experimental conditions. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. |
III. Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Buffer for Cell-Based Assays
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare your final aqueous buffer (e.g., cell culture medium). If using a surfactant, add it to the buffer at this stage.
-
Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step in the buffer to minimize the shock of a large dilution factor.
-
When diluting, add the stock solution to the buffer while gently vortexing to ensure rapid and uniform mixing.
-
Always include a vehicle control in your experiment, which contains the same final concentration of the co-solvent (e.g., DMSO) as your highest compound concentration.
IV. Signaling Pathways and Experimental Workflows
Recent studies on bisabolane (B3257923) sesquiterpenoids, the class of compounds to which this compound belongs, have elucidated their anti-inflammatory effects. The primary mechanisms of action involve the inhibition of key inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Bisabolane sesquiterpenoids have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for the expression of pro-inflammatory mediators.[5][6]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Modulation of the PI3K/Akt Signaling Pathway
Some bisabolane sesquiterpenoids also exert their anti-inflammatory effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which can also lead to the activation of NF-κB.[5][7]
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
General Experimental Workflow for Assessing Bioactivity
The following workflow outlines a typical experiment to assess the biological activity of this compound in a cell-based assay, taking into account its solubility challenges.
Caption: General workflow for in vitro bioactivity testing of this compound.
References
- 1. Bisabolone (6S,7R) [webbook.nist.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS:61432-71-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectral Data of Bisabola-3,10-dien-2-one
Welcome to the technical support center for the NMR spectral analysis of Bisabola-3,10-dien-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the structure elucidation of bisabolane-type sesquiterpenoids. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to aid in your spectroscopic analysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am seeing significant signal overlap in the aliphatic region of the ¹H NMR spectrum of my sample. How can I resolve these signals?
A1: Signal overlap is a common issue with sesquiterpenoids due to the presence of multiple similar proton environments. Here are several strategies to address this:
-
Solvent Change: Rerunning the sample in a different deuterated solvent (e.g., switching from CDCl₃ to C₆D₆, acetone-d₆, or CD₃OD) can induce changes in chemical shifts and potentially resolve overlapping multiplets.
-
Higher Magnetic Field: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase spectral dispersion, often separating crowded signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will help identify coupled proton systems, allowing you to trace out spin systems even within overlapped regions.
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled, which can help to deconvolve complex multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can use the greater chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals.
-
Q2: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum. What experiments can help?
A2: Quaternary carbons do not show correlations in an HSQC spectrum, making their assignment challenging. The following experiments are essential:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. Look for long-range correlations (2-3 bonds) from known protons to the quaternary carbons. For example, methyl protons are excellent starting points for identifying nearby quaternary centers.
-
1D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While a very insensitive experiment, it provides direct ¹³C-¹³C correlations, which can be invaluable for confirming the carbon skeleton and the position of quaternary carbons.
Q3: The stereochemistry of my compound is difficult to determine from standard NMR data. What advanced methods can I use?
A3: Determining relative stereochemistry often requires more than just COSY and HMBC. Consider the following:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, typically within 5 Å. The presence or absence of NOE/ROE cross-peaks can provide crucial information about the relative configuration of stereocenters.
-
J-Coupling Analysis: Careful measurement of proton-proton coupling constants (J-values) from a high-resolution 1D ¹H NMR spectrum can help determine dihedral angles between protons using the Karplus equation, which in turn can define the relative stereochemistry in cyclic systems.
-
Computational Chemistry: Comparing experimental chemical shifts with those predicted for different possible diastereomers using DFT (Density Functional Theory) calculations can be a powerful tool for stereochemical assignment.
Data Presentation: Hypothetical NMR Data for this compound
Disclaimer: The following NMR data is hypothetical and based on typical chemical shift values for bisabolane-type sesquiterpenoids. It is intended for illustrative purposes to guide in spectral interpretation.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| 1-CH₂ | 2.35 | m | 2H | |
| 4-H | 5.90 | s | 1H | |
| 5-CH₂ | 2.20 | m | 2H | |
| 6-CH | 2.50 | m | 1H | |
| 7-CH | 2.80 | m | 1H | |
| 8-CH₂ | 1.95 | m | 2H | |
| 9-CH₂ | 2.10 | m | 2H | |
| 11-H | 5.10 | t | 7.0 | 1H |
| 12-CH₃ | 1.65 | s | 3H | |
| 13-CH₃ | 1.60 | s | 3H | |
| 14-CH₃ | 1.05 | d | 6.5 | 3H |
| 15-CH₃ | 1.90 | s | 3H |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Carbon Type |
| 1 | 35.0 | CH₂ |
| 2 | 200.0 | C=O |
| 3 | 125.0 | C |
| 4 | 160.0 | CH |
| 5 | 28.0 | CH₂ |
| 6 | 45.0 | CH |
| 7 | 40.0 | CH |
| 8 | 25.0 | CH₂ |
| 9 | 30.0 | CH₂ |
| 10 | 124.0 | C |
| 11 | 132.0 | CH |
| 12 | 25.7 | CH₃ |
| 13 | 17.7 | CH₃ |
| 14 | 20.0 | CH₃ |
| 15 | 15.0 | CH₃ |
Experimental Protocols
Protocol 1: Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is sufficient for the instrument's probe (typically ~4-5 cm).
Protocol 2: Acquisition of 1D and 2D NMR Spectra
-
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse program: zg30
-
Spectral width: 12-16 ppm
-
Number of scans: 16-64
-
Relaxation delay (d1): 2 s
-
-
¹³C NMR:
-
Pulse program: zgpg30 (with proton decoupling)
-
Spectral width: 220-240 ppm
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 s
-
-
COSY:
-
Pulse program: cosygpppqf
-
Acquire 2048 data points in F2 and 256-512 increments in F1.
-
Number of scans per increment: 2-4
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.2 (phase-edited for CH/CH₃ vs. CH₂ differentiation)
-
Spectral width F2 (¹H): 12-16 ppm
-
Spectral width F1 (¹³C): 170-190 ppm
-
Number of scans per increment: 2-8
-
-
HMBC:
-
Pulse program: hmbcgplpndqf
-
Set long-range coupling delay for an average J of 8 Hz.
-
Spectral width F2 (¹H): 12-16 ppm
-
Spectral width F1 (¹³C): 220-240 ppm
-
Number of scans per increment: 8-32
-
-
NOESY:
-
Pulse program: noesygpph
-
Mixing time (d8): 500-800 ms
-
Number of scans per increment: 8-16
-
Visualizations
Caption: Workflow for NMR-based structure elucidation of a natural product.
Caption: Troubleshooting logic for resolving signal overlap in ¹H NMR spectra.
Mass spectrometry fragmentation pattern of "Bisabola-3,10-dien-2-one"
This technical support center provides guidance on the mass spectrometry analysis of bisabolane-type sesquiterpenoids, with a focus on predicting and interpreting the fragmentation pattern of compounds like "Bisabola-3,10-dien-2-one".
Frequently Asked Questions (FAQs)
Q1: Where can I find the specific mass spectrometry fragmentation pattern for this compound?
A1: Currently, a publicly available, experimentally determined mass spectrum and detailed fragmentation pattern specifically for this compound is not readily found in common scientific databases. However, based on the principles of sesquiterpene fragmentation, a predicted pattern can be inferred. General fragmentation behaviors of terpenes have been studied, which can help in postulating the fragmentation of related structures.[1][2]
Q2: What are the expected major fragmentation pathways for a compound like this compound?
A2: For sesquiterpenoids, fragmentation in electron ionization mass spectrometry (EI-MS) is often initiated by the ionization of a double bond or a heteroatom, followed by characteristic cleavage reactions. For this compound, which contains a ketone functional group and two double bonds, likely fragmentation pathways include:
-
α-cleavage: Cleavage of the bond adjacent to the carbonyl group.[3]
-
McLafferty Rearrangement: A common rearrangement for carbonyl compounds.[2][3]
-
Retro-Diels-Alder Reaction: Cleavage of the cyclohexene (B86901) ring structure is a possibility.[2]
-
Loss of small neutral molecules: Such as water (if hydroxylated derivatives are present), carbon monoxide, or small hydrocarbon fragments.
Q3: What are common challenges encountered when analyzing sesquiterpenoids by GC-MS?
A3: Researchers often face challenges related to the volatility and thermal stability of these compounds. Monoterpenes and sesquiterpenes can be susceptible to degradation or rearrangement in the GC inlet, especially at high temperatures.[4][5] Sample preparation is also critical; the choice of extraction solvent and the use of heat can alter the natural terpenoid profile.[4] Furthermore, the structural similarity among different terpenes can lead to co-elution and similar mass spectra, making definitive identification difficult without authentic standards.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | Active sites in the GC liner or column; improper injection temperature. | Use a deactivated liner; optimize the injection port temperature to ensure complete volatilization without degradation. |
| Low Signal Intensity for Higher Boiling Sesquiterpenoids | Condensation in the transfer line or headspace syringe; insufficient vaporization.[5] | Increase the transfer line temperature; for headspace analysis, consider a higher incubation temperature or using a solvent like glycerol (B35011) to aid volatilization.[7][8] |
| Inconsistent Retention Times | Fluctuations in oven temperature program or carrier gas flow rate. | Verify the GC method parameters; check for leaks in the gas lines. |
| Mass Spectra Do Not Match Library Spectra | Co-elution of multiple compounds; thermal degradation in the injector. | Improve chromatographic separation by optimizing the temperature ramp; lower the injector temperature. Deconvolution software can also be useful in separating overlapping peaks.[6] |
| Loss of Volatile Analytes | Improper sample preparation and storage.[5] | Store samples frozen and minimize exposure to heat, light, and moisture.[5] Consider solvent extraction with a volatile solvent and avoid evaporation steps if possible.[4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenoids
This protocol is a general guideline and should be optimized for the specific instrument and analytes.
-
Sample Preparation:
-
For plant material, a headspace or solvent extraction method can be used.
-
Solvent Extraction: Extract a known quantity of the sample with a suitable solvent (e.g., n-pentane, ethanol).[4] The extraction can be performed using sonication or vortexing.
-
Static Headspace (SHS): Place a small amount of the sample in a headspace vial. This method is preferable for highly volatile compounds as it requires minimal sample preparation.[4]
-
-
GC Conditions:
-
Column: A mid-polarity column, such as a DB-35MS, is often suitable for terpene analysis.[4]
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a final temperature of around 250-280°C. The specific ramp rate will depend on the complexity of the sample.
-
Injector: Operate in splitless or split mode, with the injector temperature typically set around 250°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 35 to 350 amu.[4]
-
Ion Source Temperature: Typically set around 230°C.
-
Transfer Line Temperature: Should be high enough to prevent condensation, often around 280°C.
-
Predicted Fragmentation of this compound
The following table summarizes the predicted key mass-to-charge ratios (m/z) for the electron ionization mass spectrum of this compound (Molecular Weight: 218.34 g/mol ).
| m/z | Predicted Fragment | Proposed Fragmentation Pathway |
| 218 | [M]+• | Molecular Ion |
| 203 | [M-CH3]+ | Loss of a methyl group |
| 175 | [M-C3H7]+ | Loss of an isopropyl group |
| 150 | [C10H14O]+• | Retro-Diels-Alder reaction |
| 135 | [C9H11O]+ | Further fragmentation of the m/z 150 ion |
| 121 | [C9H13]+ | Common fragment in bisabolane-type sesquiterpenoids |
| 93 | [C7H9]+ | Common terpene fragment |
| 69 | [C5H9]+ | Isoprene unit fragment |
Fragmentation Pathway Diagram
Caption: Predicted fragmentation pathway for this compound in EI-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. youtube.com [youtube.com]
- 7. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
"Bisabola-3,10-dien-2-one" storage and handling best practices
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Bisabola-3,10-dien-2-one?
For long-term stability, it is recommended to store this compound under cold and dry conditions. Specific supplier recommendations vary, but generally, storage at temperatures below -15°C is advised.[1] To prevent degradation, it should be stored desiccated at -20°C.[2][3]
Q2: How should I handle this compound upon receiving it?
This compound may be a component of essential oils and should be handled with care. It is advisable to handle it in a well-ventilated area or under a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Q4: I cannot find a detailed Safety Data Sheet (SDS) for this compound. What should I do?
In the absence of a specific SDS, it is crucial to treat the substance as potentially hazardous. The safety precautions should be based on the chemical class, which in this case is a sesquiterpenoid, a type of volatile organic compound. Assume it may be an irritant and handle it with appropriate care. All handling should be performed by trained personnel.
Troubleshooting Guides
Issue: Potential Degradation of the Compound
-
Symptom: Experimental results are inconsistent or show a loss of activity over time.
-
Possible Cause: The compound may have degraded due to improper storage.
-
Solution: Ensure the compound is stored at or below -15°C and protected from moisture.[1] For stock solutions, it is best to prepare them fresh. If storage of solutions is necessary, aliquot and store at -20°C for short periods.
Issue: Incomplete Solubilization
-
Symptom: The compound does not fully dissolve in the chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the solvent may not be appropriate.
-
Solution: Try a different recommended solvent such as DMSO or acetone.[2] Gentle warming or sonication may aid dissolution, but be cautious as heat can potentially degrade the compound. Always start with a lower concentration to test solubility.
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Long-term Storage Temp. | < -15 °C | [1] |
| Desiccated Storage Temp. | -20°C | [2][3] |
| Soluble In | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. Lup-20(29)-ene-2alpha,3beta-diol | CAS:61448-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Rifapentine | CAS:61379-65-5 | antibiotic drug used in the treatment of tuberculosis | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Overcoming Low Bioavailability of Bisabola-3,10-dien-2-one In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisabola-3,10-dien-2-one. The focus is on addressing the challenges associated with its low bioavailability in in vivo experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound, which is presumed to have low aqueous solubility, a common characteristic of bisabolane-type sesquiterpenoids.
Issue 1: Inconsistent or Low In Vivo Efficacy Despite Potent In Vitro Activity
-
Question: My in vitro assays show that this compound has significant anti-inflammatory/cytotoxic effects, but I am not observing the expected therapeutic outcome in my animal models. What could be the reason?
-
Answer: A discrepancy between in vitro and in vivo results is often linked to poor bioavailability. The compound may not be reaching the target tissues in sufficient concentrations to exert its biological effects. Here are the potential causes and troubleshooting steps:
-
Poor Aqueous Solubility: this compound, as a sesquiterpenoid, is likely to be poorly soluble in aqueous environments like the gastrointestinal tract, leading to limited absorption after oral administration.
-
Troubleshooting & Optimization:
-
Solubility Assessment: Determine the solubility of your compound in various pharmaceutically relevant solvents and biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Formulation Development: Employ a suitable formulation strategy to enhance solubility. Refer to the Formulation Strategies for Enhanced Bioavailability FAQ section for detailed options.
-
-
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound available.
-
Troubleshooting & Optimization:
-
In Vitro Metabolism Studies: Conduct studies using liver microsomes to assess the metabolic stability of this compound.
-
Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection, to determine the maximum achievable efficacy.
-
-
-
Issue 2: High Variability in Experimental Data Between Animals
-
Question: I am observing significant variability in the therapeutic response and/or plasma concentrations of this compound across different animals in the same experimental group. What could be causing this?
-
Answer: High inter-individual variability can stem from inconsistencies in compound administration and formulation.
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound can lead to variable exposure.
-
Troubleshooting & Optimization:
-
Standardize Administration Technique: Ensure that the person administering the compound is well-trained and follows a standardized protocol, especially for techniques like oral gavage.
-
Accurate Dosing: Carefully calculate and prepare the dose for each animal based on its body weight.
-
-
-
Formulation Instability: If using a suspension or emulsion, the compound may not be uniformly dispersed, leading to variable dosing.
-
Troubleshooting & Optimization:
-
Homogeneity of Formulation: Ensure that the formulation is homogenous before and during administration. For suspensions, continuous stirring or vortexing is recommended.
-
Stability Studies: Assess the physical and chemical stability of your formulation over the duration of the experiment.
-
-
-
II. Frequently Asked Questions (FAQs)
Physicochemical Properties and Solubility
-
Question: What are the known physicochemical properties of this compound?
-
Answer: Based on available data, the key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
-
Question: My compound is not dissolving in aqueous buffers for my in vivo experiments. What should I do?
-
Answer: Due to its chemical nature, this compound is expected to have low water solubility. You will likely need to use a co-solvent or a specific formulation to administer it effectively. It is crucial to first perform pilot studies to determine the maximum tolerated dose of the chosen vehicle in your animal model.
Formulation Strategies for Enhanced Bioavailability
-
Question: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
-
Answer: Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The choice of formulation will depend on the specific experimental needs and the physicochemical properties of the compound.
| Formulation Strategy | Description | Advantages |
| Co-solvent Systems | Dissolving the compound in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and water. | Simple to prepare for preclinical studies. |
| Lipid-Based Formulations | Formulations using oils, surfactants, and co-solvents, such as Self-Emulsifying Drug Delivery Systems (SEDDS). | Can significantly enhance solubility and absorption. |
| Solid Dispersions | Dispersing the compound in a solid polymer matrix to improve its dissolution rate. | Can improve stability and dissolution. |
| Nanoparticle Formulations | Reducing the particle size of the compound to the nanoscale to increase its surface area and dissolution rate. | Can lead to improved absorption and bioavailability. |
III. Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents
-
Solubility Testing: Determine the solubility of this compound in various GRAS (Generally Recognized as Safe) solvents (e.g., DMSO, PEG 400, ethanol).
-
Vehicle Preparation: Prepare a vehicle mixture. A common example is 10% DMSO, 40% PEG 400, and 50% sterile water.
-
Compound Dissolution: Dissolve the required amount of this compound in the chosen solvent (e.g., DMSO) by vortexing or sonication.
-
Formulation Preparation: Add the other components of the vehicle to the dissolved compound and mix thoroughly to ensure a homogenous solution.
-
Administration: Administer the formulation to the animals via oral gavage at the desired dose. Ensure the volume administered is appropriate for the animal's weight.
Protocol 2: In Vivo Pharmacokinetic Study Design (Pilot)
-
Animal Model: Select a suitable rodent model (e.g., mice or rats).
-
Dosing: Administer a single dose of the formulated this compound via the intended route (e.g., oral gavage) and an intravenous (IV) route for bioavailability calculation.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
IV. Visualizations
Signaling Pathways
Bisabolane-type sesquiterpenoids are known for their anti-inflammatory and cytotoxic properties.[2][3] While the specific molecular targets of this compound are not yet fully elucidated, a generalized signaling pathway for the anti-inflammatory effects of this class of compounds is presented below. It is hypothesized that they may inhibit pro-inflammatory signaling cascades such as the NF-κB pathway.
References
Technical Support Center: Bisabola-3,10-dien-2-one Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Bisabola-3,10-dien-2-one" and related bisabolane (B3257923) sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the known bioactivities of this compound?
A1: this compound, a sesquiterpenoid found in plants such as Curcuma longa (turmeric), has demonstrated anti-influenza virus activity. Broader studies on bisabolane sesquiterpenoids suggest a range of biological activities for this class of compounds, including anti-inflammatory, cytotoxic, and antimicrobial effects.
Q2: Which signaling pathways are potentially modulated by this compound?
A2: Research on bisabolane-type sesquiterpenoids from Curcuma longa suggests that their anti-inflammatory effects are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In-silico studies involving this compound have also pointed towards its potential interaction with components of the MAPK signaling pathway.
Q3: What are common challenges when working with sesquiterpenoids in bioassays?
A3: Like many natural products, sesquiterpenoids can present challenges in bioassays. These may include poor solubility in aqueous assay buffers, chemical instability, and the potential for non-specific assay interference. It is crucial to carefully design experiments and include appropriate controls to mitigate these issues.
Q4: Are there known assay artifacts associated with compounds like this compound?
A4: The chemical structure of this compound may contain an α,β-unsaturated carbonyl moiety. This functional group can be chemically reactive and may lead to assay interference through non-specific covalent modification of proteins or reaction with assay reagents. Such compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS). It is important to perform counter-screens and mechanistic studies to rule out false-positive results.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the bioactivity assessment of this compound.
Inconsistent or Non-Reproducible Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | - Compound Precipitation: Poor solubility of this compound in the culture medium. - Uneven Cell Seeding: Inconsistent cell numbers across wells. | - Solubility Enhancement: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. Visually inspect for precipitation under a microscope. - Cell Seeding Accuracy: Ensure a homogenous cell suspension before seeding and use calibrated multichannel pipettes. |
| Loss of Activity Over Time | - Compound Instability: Degradation of the compound in the assay medium or during storage. | - Fresh Preparations: Prepare fresh dilutions of the compound for each experiment from a recently prepared stock solution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Apparent Inhibition of NO Production is Due to Cytotoxicity | - The compound is toxic to the cells at the tested concentrations, leading to a decrease in viable cells and consequently lower NO production. | - Perform a Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT, LDH) using the same cell line, compound concentrations, and incubation time to ensure that the observed anti-inflammatory effect is not a result of cell death. |
Potential Artifacts in Cytotoxicity Assays (e.g., MTT Assay)
| Issue | Possible Cause | Recommended Solution |
| False-Positive Cytotoxicity | - Reactivity with MTT Reagent: The α,β-unsaturated carbonyl moiety in this compound may directly react with the MTT tetrazolium salt, leading to its reduction and a false signal of cell viability. - Compound Color Interference: If the compound is colored, it may interfere with the absorbance reading of the formazan (B1609692) product. | - Use an Alternative Cytotoxicity Assay: Confirm results using a different assay that relies on a different principle, such as the lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or a crystal violet assay (stains adherent cells). - Include Compound-Only Controls: Run controls containing the compound in cell-free medium to check for direct reaction with the assay reagents or color interference. |
| Inconsistent IC50 Values | - Cell Density: The sensitivity of cells to a cytotoxic agent can be dependent on their density. - Incubation Time: The duration of compound exposure can significantly affect the IC50 value. | - Optimize Cell Seeding Density: Perform preliminary experiments to determine the optimal cell seeding density that results in logarithmic growth during the assay period. - Standardize Incubation Time: Use a consistent and clearly reported incubation time for all experiments. |
Quantitative Data Summary
Table 1: Anti-Influenza Activity of this compound
| Compound | Cell Line | Virus Strain | IC50 (µg/mL) | Reference |
| This compound | MDCK | A/PR/8/34 (H1N1) | 23.10 | [1] |
| This compound | A549 | A/PR/8/34 (H1N1) | 47.65 | [1] |
Table 2: Cytotoxicity of Related Bisabolane Sesquiterpenoids
| Compound | Cancer Cell Line | Assay | IC50 | Reference |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | MTT | 48.99 µg/mL | [2] |
| β-Bisabolene | MCF-7 (Human Breast Cancer) | MTT | 66.91 µg/mL | [2] |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human CML) | Not Specified | 9.1 µM | [3] |
| 3,6-Epidioxy-1,10-bisaboladiene | LNCaP (Human Prostate Carcinoma) | Not Specified | 23.4 µM | [3] |
| Aspertenol A | K562 (Human CML) | CCK-8 | 16.6 µM | [4] |
| Aspertenol A | A549 (Human Lung Carcinoma) | CCK-8 | 43.5 µM | [4] |
CML: Chronic Myelogenous Leukemia
Table 3: Anti-inflammatory Activity of Related Bisabolane Sesquiterpenoids
| Compound | Cell Line | Assay | EC50 / IC50 | Reference |
| Curbisabolanone D | RAW 264.7 | NO Inhibition | EC50 = 55.40 µM | [5] |
| Tsugaforrestolide | RAW 264.7 | NO Inhibition | IC50 = 7.1 µM | [6] |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[4]
2. Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution with a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% and should be the same in all wells, including the vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
3. LPS Stimulation:
-
After pre-incubation, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[4]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. Measurement of Nitrite (B80452) (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[4]
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well containing the supernatant.[4]
-
Incubate the plate at room temperature for 10 minutes, protected from light.[4]
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
5. Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Protocol 2: MTT Cytotoxicity Assay
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[7]
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[7]
3. MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Formazan Solubilization:
-
After incubation, carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7]
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
Technical Support Center: Optimizing Dosage for "Bisabola-3,10-dien-2-one" in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of "Bisabola-3,10-dien-2-one" in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its known biological activities?
A1: "this compound" is a bisabolane-type sesquiterpenoid found in plants such as Curcuma longa (turmeric).[1] It has demonstrated significant anti-influenza and anti-inflammatory properties.[1] Research has shown its ability to inhibit influenza virus replication and reduce the production of pro-inflammatory cytokines.[1] It is also being investigated for its potential anti-cancer properties.[2]
Q2: What is a recommended starting concentration for "this compound" in a new cell line?
A2: For a new cell line, it is recommended to start with a broad range of concentrations to determine the optimal working concentration and to assess cytotoxicity. Based on published IC50 values for its anti-influenza activity, a starting range of 1 µg/mL to 50 µg/mL is advisable.[1] A serial dilution creating concentrations such as 1, 5, 10, 25, and 50 µg/mL will provide a good initial assessment of its biological activity and toxicity.
Q3: How should I dissolve "this compound" for use in cell culture?
A3: "this compound" is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is the most common practice. This stock solution can then be diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).[4]
Q4: What signaling pathways are known to be modulated by "this compound"?
A4: "this compound" has been shown to exert its anti-inflammatory and antiviral effects by regulating the NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed even at low concentrations. | The cell line is highly sensitive to the compound. The compound has inherent off-target effects. | Perform a more detailed dose-response curve starting from much lower concentrations (e.g., in the nanomolar range). Ensure the solvent (e.g., DMSO) concentration is not contributing to toxicity.[4] |
| Inconsistent or not reproducible results. | Poor solubility of the compound in the culture medium. Inconsistent cell seeding density. Variation in incubation times. | Ensure the compound is fully dissolved in the stock solvent before diluting in the medium.[5] Use a precise method for cell counting and seeding. Standardize all incubation periods using a timer and consistent pipetting techniques.[5] |
| No observable effect of the compound. | The concentration used is too low. The compound is not stable in the culture medium over the experiment's duration. The chosen endpoint is not sensitive to the compound's activity in that specific cell line. | Test a higher range of concentrations. Perform a time-course experiment to determine the optimal incubation time. Consider using a different assay or endpoint to measure the biological response. |
| Precipitate forms in the culture medium upon adding the compound. | The final concentration of the compound exceeds its solubility in the aqueous medium. The stock solution was not properly mixed before dilution. | Prepare a fresh dilution series. Ensure the stock solution is at room temperature and vortexed before use. Decrease the final concentration of the compound. If using serum-containing medium, test the solubility in serum-free medium as well. |
| Contamination in the cell culture wells treated with the compound. | The stock solution of the compound is contaminated. Improper sterile technique during dilution and addition of the compound. | Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent. Always use aseptic techniques when preparing and adding the compound to the culture plates.[6][7][8] |
Data Presentation
Table 1: Reported IC50 Values for "this compound"
| Cell Line | Assay | Endpoint | IC50 (µg/mL) |
| MDCK | Anti-influenza Assay | Inhibition of Influenza A/PR/8/34 (H1N1) replication | 23.10[1] |
| A549 | Anti-influenza Assay | Inhibition of Influenza A/PR/8/34 (H1N1) replication | 47.65[1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxicity of "this compound".
Materials:
-
"this compound" stock solution (e.g., 10 mg/mL in DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This protocol outlines a method to assess the anti-inflammatory effect of "this compound" by measuring nitric oxide (NO) production.
Materials:
-
RAW 264.7 macrophage cells
-
"this compound" stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Complete cell culture medium
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of "this compound" (determined from a cytotoxicity assay) for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite (B80452) Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by "this compound" compared to the LPS-only treated cells.
Mandatory Visualizations
Signaling Pathways
Caption: Experimental workflow for dosage optimization.
Caption: NF-κB signaling pathway inhibition.
Caption: MAPK signaling pathway inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Effects of Bisabola-3,10-dien-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the biological effects of Bisabola-3,10-dien-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, focusing on potential confounding factors.
1. My cell viability results with this compound are inconsistent, particularly with MTT or other tetrazolium-based assays. What could be the cause?
Answer:
This is a common issue when working with natural products like sesquiterpenoids. The problem may not be with your cells, but with the assay itself.
-
Direct Reduction of Tetrazolium Salts: this compound, like other natural compounds with reductive potential, may directly reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its colored formazan (B1609692) product.[1][2] This chemical reaction is independent of cellular metabolic activity and can lead to an overestimation of cell viability, masking true cytotoxic effects.[1][3]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate this compound with the MTT reagent in cell culture medium without any cells. If a color change occurs, this indicates direct reduction and interference with the assay.[1][2]
-
Switch to a Non-Reductive Assay: Consider using a cell viability assay that does not rely on metabolic reduction. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content.
-
ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP as a marker of metabolically active cells.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
-
-
2. I'm observing unexpected pro-inflammatory or immune-stimulatory effects in my cell culture experiments. How can I troubleshoot this?
Answer:
Unintended immune stimulation is often a result of contamination in natural product extracts.
-
Endotoxin (B1171834) Contamination: this compound is often isolated from natural sources, primarily Curcuma longa (turmeric). These extracts can be contaminated with endotoxins (lipopolysaccharides or LPS) from the cell walls of Gram-negative bacteria. Endotoxins are potent activators of immune cells and can induce inflammatory responses, confounding your experimental results.
-
Troubleshooting Steps:
-
Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your this compound preparation.
-
Use Endotoxin-Free Reagents and Glassware: Ensure all reagents, water, and labware used in your experiments are certified endotoxin-free.
-
Source High-Purity Compound: Whenever possible, obtain this compound from a reputable supplier who provides a certificate of analysis detailing its purity and endotoxin levels.[4][5]
-
3. I'm having difficulty dissolving this compound in my cell culture medium, and I suspect it's affecting my results. What should I do?
Answer:
Solubility and stability are critical for obtaining reliable and reproducible data.
-
Physicochemical Properties: this compound is a lipophilic sesquiterpenoid and may have poor solubility in aqueous solutions like cell culture media.[6][7] Precipitation of the compound can lead to inaccurate dosing and inconsistent cellular exposure.
-
Troubleshooting Steps:
-
Use an Appropriate Solvent: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Optimize Final Solvent Concentration: When diluting the stock solution in your culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.1% v/v) and non-toxic to your cells. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Check for Precipitation: After adding the compound to the medium, visually inspect for any signs of precipitation. If observed, you may need to lower the final concentration of this compound or try a different solvent system.
-
Consider Compound Stability: Prepare fresh dilutions of this compound for each experiment, as its stability in aqueous media over time may be limited.
-
4. The purity of my this compound sample is uncertain. How might this affect my experimental outcomes?
Answer:
Impurities in your sample can lead to misleading results and a lack of reproducibility.
-
Source of Impurities: If this compound is isolated from a natural source like Curcuma longa, the extract will contain other related sesquiterpenoids and curcuminoids.[8][9] These compounds may have their own biological activities that could interfere with or mask the specific effects of this compound.
-
Troubleshooting Steps:
-
Verify Purity: If possible, assess the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Source from a Reputable Supplier: Obtain the compound from a supplier who provides detailed information on its purity and the methods used for its characterization.[4][5]
-
Acknowledge Potential for Mixed Effects: If using a less pure extract, be aware that the observed biological effects may be due to a combination of compounds and not solely attributable to this compound.
-
Data Presentation
Table 1: Antiviral Activity of this compound
| Virus Strain | Cell Line | IC50 (µg/mL) | Reference |
| Influenza A/PR/8/34 (H1N1) | MDCK | 23.10 | [10][11] |
| Influenza A/PR/8/34 (H1N1) | A549 | 47.65 | [10][12] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 220.18 g/mol | [6][7] |
| Molecular Formula | C15H24O | [13] |
| PubChem CID | 10857025 | [13] |
Experimental Protocols
1. NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the luminescence produced upon the addition of a substrate.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound for a specified period. Include a positive control (e.g., TNF-α) to induce NF-κB activation and a vehicle control.
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
2. Cell Viability Assay (SRB Assay)
This assay is recommended to avoid the interference observed with tetrazolium-based assays.
-
Principle: The SRB dye binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate, allow them to adhere, and then treat with various concentrations of this compound for the desired duration.
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Visualizations
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: General experimental workflow for studying this compound.
Caption: Confounding factors influencing experimental outcomes.
References
- 1. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. Vasicine | CAS:6159-55-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Lup-20(29)-ene-2alpha,3beta-diol | CAS:61448-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Integrated Network Ethnopharmacology, Molecular Docking, and ADMET Analysis Strategy for Exploring the Anti-Breast Cancer Activity of Ayurvedic Botanicals Targeting the Progesterone Receptor – Bio Integration [bio-integration.org]
- 7. scienceopen.com [scienceopen.com]
- 8. keydaru.ir [keydaru.ir]
- 9. vdoc.pub [vdoc.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpjournal.com [ijpjournal.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Potential of Bisabola-3,10-dien-2-one and α-Bisabolol
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of natural compounds with therapeutic potential, sesquiterpenoids have garnered significant attention for their diverse pharmacological activities. Among these, bisabolane-type sesquiterpenoids are notable for their anti-inflammatory properties. This guide provides a detailed comparison of the anti-inflammatory activities of two such compounds: Bisabola-3,10-dien-2-one and the well-studied α-bisabolol. While α-bisabolol is a well-documented anti-inflammatory agent, data on the biological activities of this compound is notably scarce in publicly available scientific literature. This comparison, therefore, juxtaposes a compound with established efficacy against one with putative potential based on its structural class.
Chemical Structures at a Glance
A fundamental aspect of understanding the biological activity of a compound is its chemical structure.
This compound , also known as 1-Bisabolone, is a sesquiterpenoid with the molecular formula C15H24O.
α-Bisabolol , or levomenol, is a monocyclic sesquiterpene alcohol with the molecular formula C15H26O.
Quantitative Comparison of Anti-inflammatory Activity
A significant disparity exists in the available quantitative data for the anti-inflammatory activity of these two compounds. α-Bisabolol has been the subject of numerous studies, providing a robust dataset. In contrast, there is a conspicuous absence of published studies quantifying the anti-inflammatory effects of this compound.
The following table summarizes the known anti-inflammatory activity of α-bisabolol.
| Inflammatory Marker | Cell Line | Inducer | Concentration of α-Bisabolol | Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 50 µg/mL | ~48.8% | [1] |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | LPS | 50 µg/mL | ~62.3% | [1] |
| TNF-α | RAW 264.7 Macrophages | LPS | 50 µg/mL | ~45.3% | [1] |
| IL-6 | 3T3 Fibroblasts | LPS | 50 µg/mL | ~63.5% | [1] |
Note: Data for this compound is not available.
Mechanistic Insights into Anti-inflammatory Action
α-Bisabolol: A Multi-Targeted Approach
The anti-inflammatory effects of α-bisabolol are well-documented and attributed to its ability to modulate key signaling pathways and inflammatory mediators.[2] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] The mechanisms underlying these effects involve the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] These pathways are crucial in the transcriptional regulation of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
This compound: A Research Frontier
Currently, there is no specific information in the scientific literature detailing the anti-inflammatory mechanisms of this compound. However, based on the activities of other bisabolane (B3257923) sesquiterpenoids, it is plausible that it could exhibit anti-inflammatory properties.[5][6] Many compounds from this class have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage models.[6] The primary mechanism for many bisabolane sesquiterpenoids involves the modulation of the NF-κB and MAPK signaling pathways.[2] Future research is necessary to determine if this compound shares these mechanistic traits.
Experimental Protocols: Assessing Anti-inflammatory Activity In Vitro
To facilitate further research and a direct comparison, a standard experimental protocol for evaluating the anti-inflammatory activity of these compounds is provided below. This protocol is based on commonly used methods in the field of natural product pharmacology.
Objective: To determine and compare the inhibitory effects of this compound and α-bisabolol on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
α-Bisabolol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: To determine non-toxic concentrations, cells are treated with various concentrations of this compound and α-bisabolol (e.g., 1-100 µM) for 24 hours. Cell viability is then assessed using an MTT assay. Subsequent experiments should use non-cytotoxic concentrations.
-
LPS Stimulation and Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various non-toxic concentrations of the test compounds. After a 1-hour pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide (NO): After the incubation period, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent according to the manufacturer's instructions.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6): The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: The results are expressed as a percentage of inhibition compared to the LPS-treated control group. The IC50 values (concentration causing 50% inhibition) can be calculated for each compound.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the in vitro comparison of the anti-inflammatory activity of test compounds.
Caption: Simplified diagram of the NF-κB and MAPK signaling pathways, highlighting the inhibitory action of α-bisabolol.
Conclusion
This comparative guide highlights the significant difference in the current scientific understanding of this compound and α-bisabolol. While α-bisabolol stands as a well-characterized anti-inflammatory agent with established mechanisms of action, this compound remains an unexplored entity in this regard. The structural similarity to other bioactive bisabolane sesquiterpenoids suggests that this compound may possess anti-inflammatory properties, but this remains to be experimentally verified. The provided experimental protocol offers a clear path for future investigations to elucidate the potential of this compound and enable a direct, data-driven comparison with α-bisabolol. Such research is crucial for the discovery and development of new anti-inflammatory therapeutics from natural sources.
References
- 1. ijcrt.org [ijcrt.org]
- 2. benchchem.com [benchchem.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 5. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Comparing the anticancer effects of "Bisabola-3,10-dien-2-one" and other bisabolanes
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of a vast array of natural compounds. Among these, bisabolane (B3257923) sesquiterpenoids, a class of organic compounds isolated from various plants, have emerged as promising candidates. This guide provides a comparative overview of the anticancer effects of several key bisabolanes, with a particular focus on the available experimental data. While the initial intent was to include "Bisabola-3,10-dien-2-one" in this comparison, a comprehensive literature search revealed a significant lack of published data on its anticancer activity. Therefore, this document will focus on its more extensively studied counterparts, highlighting the need for further investigation into the therapeutic potential of "this compound."
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic activity of various bisabolane sesquiterpenoids against a range of cancer cell lines has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Bisabolane Compound | Cancer Cell Line | IC50 Value |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL |
| MCF-7 (Human Breast Cancer) | 66.91 µg/mL | |
| MDA-MB-231 (Human Breast Cancer) | 98.39 µg/mL | |
| SKBR3 (Human Breast Cancer) | 70.62 µg/mL | |
| BT474 (Human Breast Cancer) | 74.3 µg/mL | |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 µM |
| LNCaP (Human Prostate Carcinoma) | 23.4 µM | |
| α-Curcumene | K562 (Human Chronic Myelogenous Leukemia) | >91 µM |
| LNCaP (Human Prostate Carcinoma) | >91 µM | |
| α-Bisabolol | A549 (Human Non-small Cell Lung Carcinoma) | 15 µM[1][2] |
| Unnamed Bisabolane Derivative (Compound 14) | A549 (Human Lung Carcinoma) | 1.9 µM[3] |
| HL-60 (Human Leukemia) | 5.4 µM[3] | |
| Unnamed Bisabolane Derivative (Compound 13) | HL-60 (Human Leukemia) | 15.7 µM[3] |
Mechanisms of Anticancer Action: Induction of Apoptosis
A common mechanism underlying the anticancer effects of bisabolane sesquiterpenoids is the induction of apoptosis, or programmed cell death.[4] This process is crucial for eliminating cancerous cells in a controlled manner.
β-Bisabolene has been shown to induce apoptosis in breast cancer cells, as evidenced by Annexin V-propidium iodide staining and the activation of caspase-3/7.[5] Similarly, 3,6-Epidioxy-1,10-bisaboladiene triggers apoptosis in K562 leukemia cells, leading to DNA fragmentation and chromatin condensation.[6] The endoperoxide moiety in this compound appears to be critical for its potent anti-tumor activity when compared to its analogue, α-curcumene, which lacks this functional group.[6]
α-Bisabolol has also been extensively studied and is known to induce apoptosis in various cancer cell lines, including pancreatic and non-small cell lung cancer.[1][2][4] Its pro-apoptotic effects are mediated through the modulation of key signaling pathways.[1][2][4]
Signaling Pathways in Bisabolane-Induced Apoptosis
The induction of apoptosis by bisabolanes involves intricate signaling cascades within the cancer cells. A generalized overview of these pathways is presented below.
Caption: Generalized apoptotic signaling pathway induced by bisabolane sesquiterpenoids.
Studies on α-bisabolol have indicated its ability to inhibit the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation, in non-small cell lung cancer cells.[1][2] This inhibition, coupled with the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leads to the activation of the intrinsic apoptotic pathway.[7]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of the bisabolane compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the bisabolane compounds as described for the MTT assay. After incubation, harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Detailed Protocol:
-
Protein Extraction: After treatment with bisabolanes, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
The Case of "this compound"
Despite a thorough search of scientific literature and chemical databases, no significant experimental data on the anticancer effects of "this compound" (also known as 1-Bisabolone) could be found.[8][9][10] This highlights a critical gap in the current understanding of the structure-activity relationships within the bisabolane class of sesquiterpenoids. The promising anticancer activities of other bisabolanes underscore the potential of "this compound" as a subject for future research. Investigating its cytotoxic and apoptotic effects on various cancer cell lines would be a valuable contribution to the field of cancer drug discovery.
Conclusion
The available evidence strongly suggests that bisabolane sesquiterpenoids, particularly compounds like β-bisabolene, 3,6-Epidioxy-1,10-bisaboladiene, and α-bisabolol, possess significant anticancer properties.[1][2][5][6][11] Their ability to induce apoptosis through the modulation of key signaling pathways makes them attractive candidates for further preclinical and clinical development. The lack of data on "this compound" presents an opportunity for new avenues of research within this promising class of natural products. Future studies should focus on a systematic evaluation of a wider range of bisabolane derivatives to fully elucidate their therapeutic potential in oncology.
References
- 1. Anticancer effects of α-Bisabolol in human non-small cell lung carcinoma cells are mediated via apoptosis induction, cell cycle arrest, inhibition of cell migration and invasion and upregulation of P13K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. echemi.com [echemi.com]
- 10. This compound | CAS:61432-71-1 | Manufacturer ChemFaces [chemfaces.com]
- 11. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bisabola-3,10-dien-2-one and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the natural sesquiterpenoid Bisabola-3,10-dien-2-one and its synthetic analogs. This document summarizes key experimental data on their anti-inflammatory, antimicrobial, and cytotoxic properties, details the methodologies for key biological assays, and visualizes relevant signaling pathways to support further investigation and drug discovery efforts.
This compound, a member of the bisabolane-type sesquiterpenoid class of natural products, has garnered significant interest for its diverse pharmacological potential. These compounds are widely distributed in nature and are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The exploration of synthetic analogs of this compound is a crucial area of research aimed at enhancing potency, selectivity, and pharmacokinetic properties. This guide presents a comparative overview of the available data to inform and direct future research in this promising field.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and related synthetic analogs. Direct comparative studies are limited; therefore, data from various sources are presented to provide a broader perspective.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |
| Bisabolangelone (analog) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | IC50: ~10 µM | [1] |
| α-Bisabolol (related natural compound) | Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition | Mouse models | Significant inhibition | [2] |
| β-Bisabolol (related natural compound) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 55.5% inhibition at 50 µg/mL | [3][4] |
| β-Bisabolol (related natural compound) | Prostaglandin E2 (PGE2) Production Inhibition | RAW 264.7 macrophages | 62.3% inhibition at 50 µg/mL | [3][4] |
Table 2: Antimicrobial Activity
| Compound | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Pyrazolylbisindoles (synthetic analogs) | Candida albicans | - | [5] |
| Bis-quinazoline derivatives (synthetic analogs) | Bacteria and Fungi | - | [6] |
| Thiazole and Bisthiazole derivatives (synthetic analogs) | Bacteria and Fungi | - | [7] |
| Bicyclomycin analogues (synthetic analogs) | Gram-positive organisms | - | [8] |
Table 3: Cytotoxic Activity
| Compound | Cell Line | IC50 | Reference |
| α-Bisabolol α-L-rhamnopyranoside (synthetic analog) | U-87, U-251, GL-261 (glioma) | 40-64 µM | [9][10] |
| β-Bisabolene (related natural compound) | MCF-7, MDA-MB-231 (breast cancer) | 66.91 µg/mL, 98.39 µg/mL | [11] |
| Bis(indolyl)thiazole derivatives (synthetic analogs) | Various human tumor cell lines | Low micromolar range | [5] |
| Bis-thiazole derivatives (synthetic analogs) | Hela (cervical cancer), KF-28 (ovarian cancer) | 0.6 nM, 6 nM | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well (except for the control group) and incubating for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[13][14]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compound: The test compound is serially diluted (usually two-fold) in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxic Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its analogs.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Apoptosis Signaling Pathways.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-microbial activity of pyrazolylbisindoles--promising anti-fungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some bis-quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]
- 8. This compound | CAS:61432-71-1 | Manufacturer ChemFaces [chemfaces.com]
- 9. Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bisabola-3,10-dien-2-one in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Bisabola-3,10-dien-2-one, a sesquiterpenoid isolated from Curcuma longa (turmeric), with related compounds. This document summarizes key experimental data, outlines detailed methodologies for pivotal assays, and visualizes associated signaling pathways to facilitate further investigation and development.
Executive Summary
This compound has demonstrated notable bioactivity, particularly in the realms of antiviral and anti-inflammatory research. Exhibiting significant inhibitory effects against the influenza A/PR/8/34 (H1N1) virus, this compound has been shown to modulate key inflammatory signaling pathways, including NF-κB/MAPK and RIG-1/STAT1/2. Computational studies also suggest potential interactions with nuclear receptors, indicating a broader spectrum of biological activity that warrants further investigation. This guide aims to consolidate the existing data to provide a clear comparative framework for researchers.
Performance Comparison
The primary activities of this compound and its analogs from Curcuma longa have been quantified in anti-influenza assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against the H1N1 virus in Madin-Darby Canine Kidney (MDCK) and human lung adenocarcinoma (A549) cell lines.
| Compound | Cell Line | IC50 (µg/mL)[1] |
| This compound | MDCK | 23.10 |
| A549 | 47.65 | |
| 4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one | MDCK | 11.43 |
| 1,4-epidioxybisabola-2,10-dien-9-one | MDCK | 16.79 |
In addition to its antiviral properties, in silico molecular docking studies have predicted a favorable binding affinity of this compound to the progesterone (B1679170) receptor.
| Compound | Target | Binding Affinity (kcal/mol) |
| This compound | Progesterone Receptor | -7.56 |
Potential Cross-Reactivity and Off-Target Effects
While comprehensive experimental screening for cross-reactivity of this compound is not yet available in published literature, computational network pharmacology studies have identified several potential molecular targets. These predictions suggest that this compound may interact with a range of proteins, highlighting the need for experimental validation to understand its selectivity profile.
Predicted potential targets for this compound include:
-
Androgen Receptor (AR)
-
Estrogen Receptors (ESR1, ESR2)
-
Progesterone Receptor (PGR)
-
Presenilin-associated protein (PSENEN)
-
Dopamine Receptor D2 (DRD2)
-
Glucocorticoid Receptor (NR3C1)
-
Melanocortin 4 Receptor (MC4R)
-
Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1)
These computational findings should be interpreted as preliminary and indicative of potential areas for further experimental investigation into the compound's selectivity.
Signaling Pathway Analysis
The anti-inflammatory and antiviral effects of this compound are attributed to its modulation of the NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways. Upon viral infection, these pathways are typically activated, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the expression of key signaling proteins within these cascades, thereby reducing the inflammatory response.
Caption: Inhibition of the NF-κB/MAPK pathway by this compound.
References
Unveiling the Bioactive Potential of Bisabola-3,10-dien-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Bisabola-3,10-dien-2-one derivatives, focusing on their cytotoxic and anti-inflammatory properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for the discovery and development of novel therapeutic agents.
Core Biological Activities: Cytotoxicity and Anti-inflammatory Effects
This compound, a member of the bisabolane (B3257923) sesquiterpenoid family, and its synthetic derivatives have emerged as promising candidates in drug discovery due to their significant biological activities. Research has primarily focused on their potential as both cytotoxic agents against various cancer cell lines and as inhibitors of key inflammatory pathways.
Structure-Activity Relationship of Bisabolane Sesquiterpenoids
The biological activity of bisabolane sesquiterpenoids is intricately linked to their chemical structure. Modifications to the parent molecule can significantly influence their potency and selectivity. While specific SAR studies on a broad range of this compound derivatives are still emerging, general trends within the bisabolane class offer valuable insights.
For instance, the presence of an α,β-unsaturated carbonyl group is often crucial for cytotoxic and anti-inflammatory activities. Furthermore, the nature and position of substituents on the bisabolane skeleton can dramatically alter the biological response.
Table 1: Comparative Cytotoxic Activity of Selected Bisabolane Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| α-Bisabolol | Parent Alcohol | Pancreatic (KLM1, KP4, Panc1, MIA Paca2) | Induces apoptosis and suppresses Akt activation | [1] |
| α-Bisabolol Derivative 5 | Synthetic Derivative | Pancreatic Cancer Cell Lines | More potent than α-bisabolol | [2] |
| β-Bisabolol | Isomer of α-bisabolol | RAW 264.7 (Macrophage) | Inhibition of NO, PGE2, and TNF-α production | [3] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Key Signaling Pathways
The anti-inflammatory effects of many bisabolane sesquiterpenoids are attributed to their ability to modulate key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Inhibition of the NF-κB pathway by this compound derivatives can therefore lead to a reduction in the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[4][5][6][7]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.
Workflow:
Caption: General workflow for the Griess assay to measure nitric oxide production.
Detailed Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: The nitrite concentration is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as [(absorbance of LPS control - absorbance of treated sample) / absorbance of LPS control] x 100.[8][9][10][11]
Conclusion and Future Directions
The available data, though not exhaustive for this compound itself, strongly suggests that its derivatives are a promising class of compounds with significant cytotoxic and anti-inflammatory potential. The preliminary structure-activity relationships observed within the broader bisabolane sesquiterpenoid family provide a solid foundation for the rational design of novel, more potent, and selective analogs.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a more detailed and specific SAR. Further elucidation of the molecular mechanisms of action, including the identification of specific protein targets and the in-depth analysis of their effects on various signaling pathways, will be crucial for advancing these compounds towards clinical applications. In vivo studies are also warranted to assess the efficacy and safety of the most promising derivatives in relevant disease models.
References
- 1. Antitumor effects of α-bisabolol against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of Bisabolane Sesquiterpenoids in Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic efficacy of bisabolane (B3257923) sesquiterpenoids, with a focus on derivatives of bisabolene, against various cancer cell lines. Due to the limited availability of direct experimental data for Bisabola-3,10-dien-2-one, this report leverages published data on structurally related and well-studied bisabolane sesquiterpenoids, namely β-bisabolene and α-bisabolol, as well as other related terpenoids like ar-turmerone (B1667624) and zingiberene. These compounds' performances are compared with established chemotherapeutic agents, doxorubicin (B1662922) and cisplatin, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of bisabolane sesquiterpenoids and standard chemotherapeutic drugs across a range of cancer cell lines. Lower IC50 values indicate greater cytotoxic potency. It is important to exercise caution when making direct comparisons across different studies due to variations in experimental conditions.
Table 1: IC50 Values of Bisabolene Derivatives and Other Sesquiterpenes in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value |
| β-Bisabolene | MCF-7 (Breast) | 66.91 µg/mL[1] |
| MDA-MB-231 (Breast) | 98.39 µg/mL[1] | |
| SKBR3 (Breast) | 70.62 µg/mL[1] | |
| BT474 (Breast) | 74.3 µg/mL[1] | |
| 4T1 (Murine Breast) | 48.99 µg/mL[1] | |
| γ-Bisabolene | TE671 (Neuroblastoma) | 8.2 μM |
| ar-Turmerone | K562 (Leukemia) | 20-50 µg/mL[2] |
| L1210 (Leukemia) | 20-50 µg/mL[2] | |
| U937 (Leukemia) | 20-50 µg/mL[2] | |
| RBL-2H3 (Leukemia) | 20-50 µg/mL[2] | |
| α-Bisabolol | Glioma cells | 2.5-3.5 µM[3] |
Table 2: IC50 Values of Standard Chemotherapeutic Drugs in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) |
| Doxorubicin | HepG2 (Liver) | 12.2[3] |
| UMUC-3 (Bladder) | 5.1[3] | |
| TCCSUP (Bladder) | 12.6[3] | |
| BFTC-905 (Bladder) | 2.3[3] | |
| HeLa (Cervical) | 2.9[3] | |
| MCF-7 (Breast) | 2.5[3] | |
| M21 (Melanoma) | 2.8[3] | |
| Cisplatin | A549 (Lung) | 6.14 |
| MCF-7 (Breast) | Varies significantly | |
| HepG2 (Liver) | Varies significantly | |
| HeLa (Cervical) | Varies significantly |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are live.[4]
Cell Cycle Analysis using Propidium Iodide (PI)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[2]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) are quantified based on the fluorescence intensity of PI.[2]
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the efficacy of bisabolane sesquiterpenoids.
Caption: Apoptosis signaling pathway induced by α-bisabolol in cancer cells.[5][6]
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. alpha-Bisabolol, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
A Comparative Analysis of Bisabola-3,10-dien-2-one from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sesquiterpenoid Bisabola-3,10-dien-2-one, a compound of growing interest for its potential therapeutic properties. While this molecule has been identified in several plant species, a comprehensive comparative study of its characteristics and bioactivities based on its source has been lacking. This document synthesizes the currently available data from scientific literature to offer a comparative overview and highlight areas for future research.
Introduction to this compound
This compound is a bisabolane-type sesquiterpenoid that has demonstrated a range of biological activities, including anti-inflammatory and antiviral effects. Its natural occurrence has been documented in various plant families, most notably in the Zingiberaceae (ginger family) and Fabaceae (legume family). Understanding the variations in yield, purity, and bioactivity of this compound from different plant sources is crucial for its potential development as a pharmaceutical agent.
Plant Sources and Comparative Data
To date, "this compound" has been identified in several plant species. The most well-documented source is Curcuma longa (turmeric). Other reported sources include Alpinia intermedia and Cassia garrettiana. The following sections present the available data for each source.
Data Presentation: A Comparative Overview
Due to a notable gap in the scientific literature providing direct comparative studies, the following table summarizes the available quantitative data for this compound from its primary reported source, Curcuma longa. Data from other sources remains largely unquantified in existing research.
| Parameter | Curcuma longa (Turmeric) | Alpinia intermedia | Cassia garrettiana |
| Yield | Not explicitly quantified for the pure compound. Found as a component of the essential oil. | Mentioned as a source, but yield data is not available in the reviewed literature.[1][2][3][4] | Mentioned as a source, but yield data is not available in the reviewed literature.[2][3][4] |
| Purity | Purity of isolated compounds in research is typically high (>95%), but initial concentration in the plant extract is variable. | No data available. | No data available. |
| Stereochemistry | Specific stereoisomer information is not consistently reported in bioactivity studies. | No data available. | No data available. |
| Biological Activity | Anti-influenza (H1N1) activity demonstrated with IC₅₀ values of 23.10 µg/mL in MDCK cells and 47.65 µg/mL in A549 cells.[5][6] Also exhibits anti-inflammatory properties.[5] | The presence of the compound is noted, but specific bioactivity data for the isolated compound from this source is limited. | The heartwood extract of Cassia garrettiana shows anti-inflammatory and antibacterial activity, but the specific contribution of this compound is not detailed.[7] |
Research Gap: The lack of direct comparative studies on this compound from different plant sources is a significant research gap. Future investigations should focus on quantifying the yield, determining the purity, and characterizing the stereochemistry of this compound from various botanical origins. Furthermore, comparative bioactivity studies using standardized assays are essential to ascertain if the source plant influences the therapeutic potential of this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and evaluation of this compound are not extensively described in a comparative context. However, based on general methods for isolating sesquiterpenoids from plant materials, a generalized workflow can be outlined.
1. Extraction and Isolation of this compound (General Protocol)
This protocol is a generalized representation based on common phytochemical techniques. Specific parameters may need optimization depending on the plant material.
-
Plant Material Preparation: Dried and powdered rhizomes (Curcuma longa) or other relevant plant parts are used as the starting material.
-
Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or hexane, often using techniques like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.
-
Chromatography: The targeted fraction is subjected to column chromatography over silica (B1680970) gel or other stationary phases. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) is performed to separate the compounds.
-
Purification: Fractions containing this compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2. Anti-Inflammatory Activity Assay (General Protocol)
A common in vitro method to assess the anti-inflammatory potential of compounds like this compound involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
NO Measurement: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Mandatory Visualizations
Diagram 1: Generalized Experimental Workflow for Isolation and Bioactivity Screening
Caption: Generalized workflow for the isolation and bioactivity screening of this compound.
Diagram 2: Potential Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many sesquiterpenoids are mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB. While the specific mechanism for this compound is not fully elucidated, a general representation is provided below.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. Alpinia intermedia Gagnep. extract | Natural Compounds | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bactericidal Effect and Anti-Inflammatory Activity of Cassia garettiana Heartwood Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bisabola-3,10-dien-2-one and Traditional Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging natural anti-inflammatory compound, Bisabola-3,10-dien-2-one, with established traditional anti-inflammatory drugs, namely nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This analysis is based on available experimental data on their mechanisms of action and efficacy in preclinical models.
Introduction to Anti-inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. Traditional anti-inflammatory therapies, primarily NSAIDs and corticosteroids, have been the cornerstone of treatment but are associated with significant side effects, necessitating the search for novel therapeutic agents.
This compound is a bisabolane-type sesquiterpenoid, a class of natural products found in various plants, including Curcuma longa (turmeric). Sesquiterpenoids from this family are gaining attention for their diverse pharmacological activities, including anti-inflammatory properties.
Traditional Anti-inflammatory Drugs encompass two major classes:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): This is a broad class of drugs that includes well-known medications like ibuprofen (B1674241) and naproxen. They are widely used to relieve pain, reduce fever, and decrease inflammation.[1][2][3]
-
Corticosteroids: These are synthetic drugs that mimic the effects of cortisol, a hormone naturally produced in the body. Dexamethasone (B1670325) is a potent example used to treat a wide range of inflammatory conditions.[4][5]
Mechanism of Action: A Comparative Overview
The therapeutic and adverse effects of anti-inflammatory drugs are dictated by their molecular mechanisms of action.
This compound: Targeting Intracellular Signaling
Emerging evidence suggests that bisabolane-type sesquiterpenoids, including this compound, exert their anti-inflammatory effects by modulating key intracellular signaling pathways.[6] The primary mechanism appears to be the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7] These pathways are central to the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NSAIDs: Inhibition of Cyclooxygenase Enzymes
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), thromboxanes, and prostacyclins.[1] There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2][8]
-
COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8]
Most traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, which accounts for their therapeutic effects as well as their common side effects, such as gastrointestinal irritation.[2]
Corticosteroids: Genomic and Non-Genomic Actions
Corticosteroids exert their potent anti-inflammatory effects through multiple mechanisms. Their primary mode of action is genomic, involving the binding to cytosolic glucocorticoid receptors (GR).[7][9] Upon ligand binding, the GR-corticosteroid complex translocates to the nucleus where it can:
-
Transactivation: Bind to glucocorticoid response elements (GREs) on the promoter of anti-inflammatory genes, increasing their transcription.
-
Transrepression: Inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory genes.[9]
Corticosteroids can also have non-genomic effects that are more rapid and do not involve gene transcription.
Comparative Efficacy: In Vitro and In Vivo Data
A direct comparison of the anti-inflammatory efficacy of this compound with traditional drugs is limited by the available data. However, by examining studies on closely related bisabolane (B3257923) sesquiterpenoids and standard drugs in similar experimental models, a comparative assessment can be made.
In Vitro Anti-inflammatory Activity
A common in vitro model to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key inflammatory mediator produced by the enzyme iNOS.
| Compound/Drug | Assay | Cell Line | IC50 (Concentration for 50% Inhibition) | Reference |
| Dicyclic Bisabolane from C. longa | NO Production | RAW 264.7 | 25.5 µM | [3] |
| Ibuprofen | iNOS Activity | Rat Glial Cells | ~760 µM (0.76 mM) | [1] |
| Dexamethasone | NO Synthesis | EMT6 | ~0.005 µM (5 nM) | [8] |
Note: The data for the bisabolane compound is for a structurally related dicyclic derivative from Curcuma longa, not this compound itself. The experimental conditions and cell lines differ between studies, which can influence IC50 values.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of compounds.
| Compound/Drug | Animal Model | Administration | Efficacy | Reference |
| Bisabolane Sesquiterpenoids | (Data not available) | - | - | - |
| Ibuprofen | Rat | Oral | Significant inhibition of edema at doses of 8.75-35 mg/kg. | [10] |
| Dexamethasone | Rat | Local Injection | Strong inhibition (>60%) of edema at 1 µg. | [11] |
Note: Specific ED50 (dose for 50% effect) values for this compound in this model are not currently available in the public domain.
Experimental Protocols
In Vitro: Inhibition of Nitric Oxide (NO) Production in Macrophages
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, ibuprofen, or dexamethasone) for a short period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
In Vivo: Carrageenan-Induced Paw Edema
References
- 1. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisabolane Sesquiterpenes with Anti-Inflammatory Activities from the Endophytic Fungus Penicillium citrinum DF47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. AID 443731 - Ratio of compound ED50 to ibuprofen ED50 for inhibition of carrageenan-induced foot paw edema in po dosed rat after 3 hrs - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Glucocorticoids inhibit the induction of nitric oxide synthase and the related cell damage in adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Bioactivity of Bisabola-3,10-dien-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Bisabola-3,10-dien-2-one, a bisabolane-type sesquiterpenoid, with a focus on its anti-influenza and potential anti-inflammatory and anticancer activities. Due to the limited availability of comprehensive studies on this compound, this guide also incorporates data from the closely related and more extensively studied compound, bisabolangelone, to provide a predictive framework for its potential anti-inflammatory mechanisms.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound and its structural analog, bisabolangelone.
| Compound | Bioactivity | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | Anti-influenza (H1N1) | Virus Replication Inhibition | MDCK | 23.10 µg/mL | [1][2][3] |
| Anti-influenza (H1N1) | Virus Replication Inhibition | A549 | 47.65 µg/mL | [1][2][3] | |
| Potential Anti-Breast Cancer | Progesterone (B1679170) Receptor Binding (in silico) | - | Binding Energy: -7.56 kcal/mol | [4] | |
| Potential Anti-COVID-19 | SARS-CoV-2 Main Protease Inhibition (in silico) | - | Binding Energy: -7.15 kcal/mol | ||
| Bisabolangelone | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | - | |
| Anti-inflammatory | Prostaglandin E2 (PGE2) Production Inhibition | RAW 264.7 | - | ||
| Anti-inflammatory | Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Inhibition | RAW 264.7 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of findings.
Anti-Influenza Virus Assay (for this compound)
The anti-influenza activity of this compound was evaluated by determining its ability to inhibit the replication of the H1N1 virus in Madin-Darby Canine Kidney (MDCK) and human lung adenocarcinoma (A549) cells. The half-maximal inhibitory concentration (IC50) was determined as a measure of antiviral potency. The general protocol involves:
-
Cell Culture: MDCK or A549 cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.
-
Virus Infection: The cell monolayer is washed and infected with a specific multiplicity of infection (MOI) of the H1N1 influenza virus.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: The extent of viral replication is assessed using methods such as:
-
Cytopathic Effect (CPE) Reduction Assay: The percentage of cell protection from virus-induced cell death is determined visually or by using a cell viability assay (e.g., MTT assay).
-
Plaque Reduction Assay: The number and size of viral plaques are quantified to determine the reduction in infectious virus particles.
-
Quantitative PCR (qPCR): The level of viral RNA is quantified to measure the inhibition of viral genome replication.
-
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
In Silico Molecular Docking (for this compound)
Computational molecular docking studies were performed to predict the binding affinity of this compound to the progesterone receptor and the SARS-CoV-2 main protease. The general workflow for such studies includes:
-
Protein and Ligand Preparation: The 3D structures of the target protein (progesterone receptor or SARS-CoV-2 main protease) and the ligand (this compound) are obtained from protein data banks or generated using molecular modeling software. Water molecules and other non-essential molecules are typically removed from the protein structure.
-
Binding Site Prediction: The active site or binding pocket of the target protein is identified.
-
Docking Simulation: A docking algorithm is used to predict the preferred orientation and conformation of the ligand when bound to the protein. This involves exploring various possible binding modes and scoring them based on a scoring function that estimates the binding affinity.
-
Binding Energy Calculation: The binding energy (e.g., in kcal/mol) is calculated for the most favorable docking pose, providing an estimation of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.
-
Analysis of Interactions: The interactions between the ligand and the amino acid residues in the binding site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential anti-inflammatory signaling pathway for bisabolane-type sesquiterpenoids and a general experimental workflow for assessing anti-inflammatory activity.
Caption: Potential anti-inflammatory signaling pathway of bisabolane sesquiterpenoids.
Caption: General experimental workflow for assessing anti-inflammatory activity.
References
Safety Operating Guide
Proper Disposal of Bisabola-3,10-dien-2-one: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Bisabola-3,10-dien-2-one, a terpenoid and unsaturated ketone, adherence to proper disposal protocols is crucial. This guide provides essential safety information and a step-by-step operational plan for the responsible disposal of this compound.
Key Safety and Handling Precautions
Before proceeding with any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes typical hazard characteristics and disposal parameters for unsaturated ketones and compounds known to be harmful to aquatic life. Researchers should assume these characteristics apply to this compound in the absence of specific data.
| Parameter | Guideline | Citation |
| Aquatic Toxicity | Assumed to be harmful or toxic to aquatic life. | [1][2][3] |
| Disposal Route | Do not dispose down the drain or in general waste. | [4] |
| Waste Classification | Treat as hazardous chemical waste. | [5] |
| Container Requirements | Use a designated, properly labeled, and sealed hazardous waste container. | [6][7] |
| Spill Management | Absorb spills with inert material and collect for hazardous waste disposal. |
Experimental Protocols for Disposal
Direct neutralization or degradation protocols for this compound are not established in publicly available literature. Therefore, in-lab treatment of this waste is not recommended. The standard and required procedure is to collect and transfer the waste to a licensed hazardous waste disposal facility.[1][8]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper).
-
Segregate this waste from other waste streams to prevent unintended reactions.[6]
-
-
Waste Collection:
-
Collect all this compound waste in a designated, compatible, and clearly labeled hazardous waste container.[7] The container must be in good condition and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and an estimate of the concentration and quantity.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[9]
-
Provide the EHS department or contractor with accurate information about the waste composition and quantity.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. How Hazardous Waste Disposal Affects the Environment [globalhazmat.com]
- 3. Hazardous Waste | Damage Assessment, Remediation, and Restoration Program [darrp.noaa.gov]
- 4. The Environmental Impact of Improper Hazardous Waste Disposal - NEDT [nedt.org]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. otago.ac.nz [otago.ac.nz]
Essential Safety and Operational Guide for Handling Bisabola-3,10-dien-2-one
This document provides crucial safety protocols and logistical information for the handling and disposal of Bisabola-3,10-dien-2-one, a sesquiterpenoid compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 61432-71-1 |
| Molecular Formula | C15H24O[1] |
| Molecular Weight | 220.35 g/mol [1] |
| Appearance | Not explicitly defined, but related compounds are often liquids. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound to minimize exposure and ensure personal safety. While specific toxicological data for this compound is limited, the general class of sesquiterpenes can be associated with skin and eye irritation, and potential for allergic reactions.[3]
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[3] Nitrile gloves offer good protection against bases, oils, and many solvents.[4] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[3] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[3] For handling larger quantities, chemical-resistant coveralls may be appropriate.[5] |
| Respiratory | N95 Respirator or higher (if handling as a powder or aerosol) | Recommended when handling the solid form to prevent inhalation of airborne particles.[3] All handling of volatile solutions or solids should be conducted in a certified chemical fume hood. |
| Feet | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety.
Receiving and Storage
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[6]
-
The storage container must be clearly labeled with the compound's name and appropriate hazard warnings.
-
Recommended storage temperature is between 2-8°C for long-term stability (up to 24 months).[2]
Preparation and Handling
-
All work with this compound, especially when in solid (powder) form or when creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Before handling, ensure all required PPE is correctly donned.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.[3]
-
Avoid breathing vapors and direct contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[8]
Spill and Emergency Procedures
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7] Place the absorbent material into a sealed, labeled container for disposal. Clean the spill area thoroughly.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for several minutes.[7] Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In Case of Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Contaminated Materials: All disposables, including gloves, weighing boats, and absorbent materials used for spills, should be placed in a designated and clearly labeled hazardous waste container.[3]
-
Unused Product: Unused this compound should be disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.
-
Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines.
Experimental Workflow and Safety Procedures
Caption: Experimental workflow for handling this compound.
Logical Relationship of Safety Measures
Caption: Relationship between chemical hazards and control measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
